5-benzyl-1-methyl-1H-tetrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-benzyl-1-methyltetrazole |
InChI |
InChI=1S/C9H10N4/c1-13-9(10-11-12-13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
JEOXKTVMDHJAQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
5-benzyl-1-methyl-1H-tetrazole chemical structure and properties
Structure, Synthesis, and Pharmacological Utility
Executive Summary
This technical guide analyzes 5-benzyl-1-methyl-1H-tetrazole , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Unlike its 2,5-disubstituted isomer, the 1,5-disubstituted motif serves as a rigid bioisostere for cis-amide bonds, offering unique metabolic stability and hydrogen-bonding vectors.[2] This document addresses the primary challenge in working with this molecule: regioselective synthesis . We provide a comparative analysis of alkylation versus cyclization pathways, definitive spectroscopic identification protocols, and handling procedures for high-nitrogen energetic precursors.[2]
Part 1: Structural Architecture & Physicochemical Profile[1]
The tetrazole ring is an aromatic azapyrrole containing four nitrogen atoms.[1][2] The 5-benzyl-1-methyl derivative represents the 1,5-disubstituted regioisomer.[1][2]
1.1 The Regioisomerism Challenge
The fundamental difficulty in synthesizing this compound is the "N1 vs. N2" competition.[2] The tetrazolate anion is an ambident nucleophile.[1][2]
-
1,5-isomer (Target): Higher polarity, higher dipole moment (approx.[2] 5.0 D), usually higher boiling/melting point.[2]
-
2,5-isomer (Impurity): Lower polarity, lower dipole moment (approx.[2] 2.5 D), thermodynamically favored in simple alkylations.[2]
1.2 Physicochemical Data Table
Data represents typical values for 1,5-disubstituted benzyl-tetrazoles.
| Property | Value / Characteristic | Note |
| Molecular Formula | C₉H₁₀N₄ | MW: 174.20 g/mol |
| Appearance | White crystalline solid or viscous oil | MP depends on crystal packing/purity; typically 50–70°C range for 1-Me analogs.[1][2] |
| LogP (Predicted) | ~1.2 – 1.5 | More hydrophilic than the 2-methyl isomer.[1][2] |
| H-Bond Acceptors | 3 (N2, N3, N4) | N4 is the most basic site in the 1-substituted ring.[2] |
| pKa (Conjugate Acid) | ~ -3.0 to -4.0 | Weakly basic; protonation occurs at N4.[1][2] |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility (unless salt formation occurs).[2] |
Part 2: Spectroscopic Identification (The "Senior Scientist" Validation)
Distinguishing the 1-methyl (target) from the 2-methyl (byproduct) is critical.[1][2] Do not rely solely on TLC.[1][2] Use ¹³C NMR as the gold standard.
-
¹³C NMR Diagnostic (C5 Position):
-
1-methyl isomer (1,5): The tetrazole C5 carbon resonates upfield (typically 150–156 ppm ).[2]
-
2-methyl isomer (2,5): The tetrazole C5 carbon resonates downfield (typically 162–167 ppm ).[2]
-
Mechanism:[1][2][3][4] The N1-substitution disrupts the ring current less than N2-substitution, but electron density distribution leads to this distinct shielding pattern.[2]
-
-
¹H NMR Trends:
Part 3: Synthetic Pathways & Regiocontrol[1][2]
To synthesize 5-benzyl-1-methyl-1H-tetrazole, researchers typically face a choice between Alkylation (Path A) and De Novo Cyclization (Path B).[1][2]
3.1 Pathway Analysis (DOT Diagram)
Caption: Figure 1. Regiodivergence in tetrazole synthesis. Path A (top) yields mixtures; Path B (bottom) is selective for the 1,5-isomer.[2]
3.2 Recommended Protocol: The Modified Von Braun/Hassner Method
Why this method? Direct alkylation of 5-benzyltetrazole yields predominantly the 2-methyl isomer (often 80:20 ratio).[1][2] To get the 1-methyl isomer cleanly, we must "lock" the methyl group in place before closing the ring.[2]
Reagents:
-
Phosphorus Pentachloride (PCl₅) or Triflic Anhydride (Tf₂O)[2]
-
Sodium Azide (NaN₃)
-
Acetonitrile (Solvent)
Step-by-Step Protocol:
-
Imidoyl Chloride Formation:
-
In a flame-dried flask under Argon, dissolve N-methyl-2-phenylacetamide (1.0 eq) in anhydrous DCM or Toluene.
-
Stir at RT for 1–2 hours until CO₂ evolution ceases (if using oxalyl chloride) or until TLC shows consumption of amide. Caution: This generates the imidoyl chloride intermediate.[2]
-
-
Tetrazole Cyclization:
-
Safety Note: Azide reactions can be explosive.[1][2] Use a blast shield.[1][2]
-
Cool the solution to 0°C.
-
Add NaN₃ (3.0 eq) carefully (solid addition or as a solution in DMF/Acetonitrile).[1]
-
Allow to warm to RT and stir for 12–24 hours. (Some substrates require heating to 50°C, but benzyl groups are reactive; monitor carefully).[1][2]
-
-
Workup & Purification:
Part 4: Pharmacological Relevance[1][2][4][6][7][8]
4.1 Bioisosterism: The cis-Amide Mimic
The 1,5-disubstituted tetrazole is a rigid surrogate for a cis-amide bond.[1][2]
-
Geometry: The distance between the C5 substituent and the N1 substituent mimics the
twist.[2] -
Metabolic Stability: Unlike amides, the tetrazole ring is resistant to proteases and esterases, prolonging half-life (
).[2]
4.2 Biological Pathway Interaction (PD-L1 Context)
Recent studies suggest 1,5-disubstituted tetrazoles can act as scaffold linkers in PD-1/PD-L1 inhibitors, facilitating dimerization of the PD-L1 protein and preventing its interaction with T-cells.[1][2]
Caption: Figure 2. Pharmacological logic of the 1,5-tetrazole scaffold in drug design.
Part 5: Safety & Handling (Critical)
-
Energetics: Low molecular weight tetrazoles are high-nitrogen compounds.[1][2] While 5-benzyl-1-methyl-1H-tetrazole is relatively stable due to the benzyl weight, never distill the reaction mixture to dryness if residual azides are present.[2]
-
Hydrazoic Acid (HN₃): If using acidic conditions with NaN₃, HN₃ gas may form.[1][2] It is highly toxic and explosive.[1][2][3] Keep reaction pH > 4.5 where possible or use efficient ventilation.[1][2]
References
-
Butler, R. N. (1984).[1][2] Tetrazoles. Comprehensive Heterocyclic Chemistry, 5, 791-838.[2] (Seminal review on tetrazole chemistry and NMR shifts).
-
Hassner, A., & Stern, M. (1986).[2] Synthesis of alkyl azides with a polymeric reagent. Angewandte Chemie International Edition, 25(5), 478-479.[2] (Foundational work on azide cycloadditions). [2]
-
Dömling, A., et al. (2021).[2][4] 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists.[1][2][5] RSC Medicinal Chemistry.[1][2] (Demonstrates the pharmacological application of this specific scaffold).
-
Rostovtsev, V. V., et al. (2002).[1][2] A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1][2] Angewandte Chemie, 41(14), 2596-2599.[2] (Context for regioselectivity in click chemistry vs. thermal tetrazole synthesis). [2]
-
PubChem Compound Summary. (2024). 5-benzyl-1H-tetrazole (Parent structure data).[1][2][6][7] [2]
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A Senior Application Scientist's Guide to 5-Benzyl-1-methyl-1H-tetrazole and 5-Benzyl-2-methyl-2H-tetrazole Isomers
Abstract
For researchers, scientists, and professionals in drug development, understanding the nuances of isomeric structures is paramount. Tetrazole derivatives, in particular, are a significant class of heterocyles in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids.[1][2][3] The methylation of 5-benzyltetrazole yields two distinct regioisomers: 5-benzyl-1-methyl-1H-tetrazole and 5-benzyl-2-methyl-2H-tetrazole. Although structurally similar, their physicochemical properties, stability, and biological activities can differ significantly. This in-depth guide provides a technical overview of the synthesis, structural differentiation, and core properties of these two isomers, offering field-proven insights to inform experimental design and interpretation.
Introduction to Tetrazole Isomerism
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[4][5] When substituted at the 5-position, such as with a benzyl group, the remaining proton on the tetrazole ring can reside on either the N1 or N2 nitrogen atom, leading to two tautomeric forms.[4][6] Alkylation of the tetrazole anion, a common synthetic step, can occur at either of these positions, resulting in a mixture of the N1- and N2-alkylated isomers.[7] The ratio of these products is highly dependent on the reaction conditions.[8]
The choice between the 1-methyl and 2-methyl isomer is a critical decision in drug design, as the position of the methyl group influences the molecule's electronic distribution, polarity, and how it interacts with biological targets.[3]
Synthesis and Regioselectivity of Methylation
The synthesis of the title isomers begins with the preparation of the precursor, 5-benzyltetrazole. This is typically achieved through a [3+2] cycloaddition reaction between benzyl cyanide and an azide source, such as sodium azide.[9][10]
The subsequent methylation of 5-benzyltetrazole is the critical step where regioselectivity comes into play. The alkylation of 5-substituted tetrazolate anions with an electrophile, such as methyl iodide, often yields a mixture of the 1-methyl and 2-methyl isomers.[7][8]
Caption: General reaction scheme for the methylation of 5-benzyltetrazole.
Causality Behind Experimental Choices:
The ratio of the 1-methyl to 2-methyl isomer is influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF tend to favor the formation of the N2 isomer.[7]
-
Counter-ion: The nature of the cation associated with the tetrazolate anion can influence the site of alkylation.
-
Steric and Electronic Effects: The electronic properties and steric bulk of the substituent at the 5-position play a crucial role. Increased substituent electronegativity and steric hindrance generally favor methylation at the N2 position.[8]
Spectroscopic Differentiation: A Comparative Analysis
Distinguishing between the 5-benzyl-1-methyl-1H-tetrazole and 5-benzyl-2-methyl-2H-tetrazole isomers is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy.[4][6]
¹H NMR Spectroscopy:
The most diagnostic signal in the ¹H NMR spectrum is that of the N-methyl protons. Generally, the N-methyl protons of the 2-methyl isomer (N2-CH₃) appear at a higher field (further upfield, lower ppm value) compared to the N-methyl protons of the 1-methyl isomer (N1-CH₃). For instance, in a related system, the N2-CH₂ signal appeared at a higher field than the N1-CH₂ signal.[7] The benzylic protons (CH₂) also show distinct chemical shifts for each isomer.
¹³C NMR Spectroscopy:
The chemical shifts of the N-methyl carbon and the quaternary carbon of the tetrazole ring (C5) are also highly informative. The C5 carbon signal in 1,5-disubstituted tetrazoles typically appears in the range of 155-160 ppm.[4][11] Subtle but consistent differences in the chemical shifts of these carbons allow for unambiguous identification of each isomer.
| Signal | 5-benzyl-1-methyl-1H-tetrazole (Predicted) | 5-benzyl-2-methyl-2H-tetrazole (Predicted) | Key Differentiator |
| N-CH₃ (¹H) | Lower Field (more downfield) | Higher Field (more upfield) | N2-methyl is typically more shielded.[7] |
| Benzyl-CH₂ (¹H) | Distinct Chemical Shift | Distinct Chemical Shift | Environment of the benzyl group differs. |
| C5-tetrazole (¹³C) | ~155-160 ppm | ~155-160 ppm | Subtle but measurable shift.[11] |
| N-CH₃ (¹³C) | Distinct Chemical Shift | Distinct Chemical Shift | Reflects the different electronic environment. |
Note: The exact ppm values can vary depending on the solvent and instrument used. The key is the relative difference in chemical shifts.
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyltetrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzyl cyanide (1 equivalent) and sodium azide (2 equivalents) in dimethylformamide (DMF).
-
Catalysis: Add a Lewis acid catalyst, such as zinc chloride or nano-TiCl₄·SiO₂ (catalytic amount), to the mixture.[12]
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully add ice water and acidify with HCl (4N) to precipitate the product.
-
Purification: Filter the white solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 5-benzyltetrazole.
Protocol 2: Methylation of 5-Benzyltetrazole and Isomer Separation
-
Anion Formation: Suspend 5-benzyltetrazole (1 equivalent) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (1.5 equivalents).
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.
-
Workup: Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Separation: The resulting residue, a mixture of the 1-methyl and 2-methyl isomers, is then purified using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the two isomers.
Caption: Workflow for the separation and analysis of tetrazole isomers.
Relative Stability and Reactivity
The relative stability of the 1-methyl and 2-methyl tetrazole isomers is a subject of ongoing study. Computationally, for the parent tetrazole, the 2H-tautomer is favored in the gas phase, while the 1H-tautomer is more stable in the solid phase.[3] The 2-substituted isomers are often considered the thermodynamically less-stable regioisomers.[13] However, this can be influenced by the nature of the substituent at the C5 position.
The reactivity of the isomers can also differ. The lone pair of electrons on the nitrogen atoms of the tetrazole ring can participate in further reactions, and the position of the methyl group will influence the nucleophilicity and basicity of the remaining nitrogen atoms.
Applications in Drug Development
Tetrazole-containing compounds are prevalent in pharmaceuticals, acting as antihypertensives, anti-allergics, antibiotics, and anticonvulsants.[1][2] The tetrazole moiety in drugs like losartan and candesartan is a key component for their therapeutic effect.[2] The ability to selectively synthesize either the 1-methyl or 2-methyl isomer of a tetrazole-containing drug candidate is crucial for structure-activity relationship (SAR) studies. By comparing the biological activity of the two isomers, researchers can determine which configuration provides the optimal interaction with the target receptor or enzyme, leading to more potent and selective drugs.
Conclusion
The 5-benzyl-1-methyl-1H-tetrazole and 5-benzyl-2-methyl-2H-tetrazole isomers, while originating from the same precursor, are distinct chemical entities. A thorough understanding of the factors governing their synthesis and the analytical techniques for their differentiation is essential for any scientist working with this class of compounds. The choice of reaction conditions directly impacts the isomeric ratio, and precise characterization, primarily through NMR spectroscopy, is non-negotiable for ensuring the purity and identity of the desired compound. These principles are fundamental to the rational design and development of novel tetrazole-based therapeutics.
References
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO. Available at: [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]
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5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}. NIH. Available at: [Link]
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Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. Available at: [Link]
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Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]
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Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. ResearchGate. Available at: [Link]
- Positional selectivity of the methylation of 5-substituted tetrazolate anions. ResearchGate.
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Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. ACS Publications. Available at: [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]
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Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity. ResearchGate. Available at: [Link]
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available at: [Link]
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1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate. Available at: [Link]
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Supplementary information. Rsc.org. Available at: [Link]
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Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry. Available at: [Link]
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Pharmacological Potential and Medicinal Applications of Substituted Tetrazole Analogs (A Review). ResearchGate. Available at: [Link]
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Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]
- Vibrational spectroscopy of triazoles and tetrazole. ResearchGate.
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Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
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Relative Stability of cis- and trans-Hydrindanones. MDPI. Available at: [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]
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Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]
- Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles.
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Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. Available at: [Link]
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Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Available at: [Link]
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Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. CORE. Available at: [Link]
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Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. Available at: [Link]
- SUPPLEMENTARY INFORMATION.
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A Technical Guide to the Bioisosteric Properties of 1-Methyl-5-Substituted Tetrazoles
Abstract
In the landscape of modern medicinal chemistry, bioisosterism serves as a foundational strategy for the rational design and optimization of therapeutic agents. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a tetrazole ring is a well-established tactic to enhance pharmacokinetic profiles and modulate biological activity.[1][2][3] This guide moves beyond the conventional acidic 5-substituted-1H-tetrazole to provide an in-depth exploration of the 1-methyl-5-substituted tetrazole moiety. By blocking the acidic N-H proton through methylation, this scaffold transitions from an acidic functional group to a neutral, lipophilic, and metabolically robust entity. We will dissect its unique physicochemical properties, delineate synthetic methodologies, and analyze its strategic application as a non-classical bioisostere for both carboxylic acids and, more significantly, cis-amide bonds in drug discovery.
The Principle of Bioisosteric Replacement: From Carboxylic Acids to N-Substituted Tetrazoles
Bioisosterism is the principle of exchanging functional groups within a biologically active molecule with other groups that possess similar physicochemical properties, with the goal of refining the compound's pharmacological profile.[4] The 5-substituted-1H-tetrazole ring is a quintessential non-classical bioisostere of the carboxylic acid group.[2][5] This is due to their comparable pKa values (typically 4.5-4.9 for the tetrazole vs. 4.2-4.5 for the carboxylic acid), planar geometry, and ability to participate in similar ionic and hydrogen bonding interactions.[6][7]
The strategic decision to methylate the tetrazole ring at the N1 position fundamentally alters its character. The resulting 1-methyl-5-substituted tetrazole is no longer an acid mimic in the literal sense; it is a neutral heterocycle. This transformation unlocks a different set of applications, primarily aimed at:
-
Improving Metabolic Stability: The tetrazole ring is inherently more resistant to metabolic pathways like β-oxidation that degrade carboxylic acids.[1][8]
-
Increasing Lipophilicity: Replacing a polar carboxylate group with the neutral N-methylated tetrazole can significantly enhance a compound's ability to cross cellular membranes.[1][9]
-
Mimicking Peptide Bonds: Crucially, the 1,5-disubstituted tetrazole scaffold serves as an excellent geometric and electronic mimic of the cis-amide bond, a high-energy conformation that is often critical for the biological activity of peptides.[4][8]
A Comparative Analysis of Physicochemical Properties
The rationale for employing the 1-methyl-5-substituted tetrazole core is rooted in its distinct physicochemical profile compared to its carboxylic acid and 5-substituted-1H-tetrazole predecessors.
| Property | Carboxylic Acid (R-COOH) | 5-Substituted-1H-tetrazole | 1-Methyl-5-Substituted Tetrazole | Causality and Field-Proven Insights |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | Not acidic | Methylation at N1 removes the acidic proton, transforming the moiety into a neutral group. This is critical for applications requiring blood-brain barrier penetration or avoiding toxicities associated with acidic functional groups.[10] |
| Lipophilicity (LogP) | Low to Moderate | Moderate | Moderate to High | The removal of the ionizable proton significantly reduces polarity and increases lipophilicity, often leading to improved bioavailability and cell permeability.[1][2][9] |
| Hydrogen Bonding | Donor & Acceptor | Donor & Acceptor | Acceptor Only | The -COOH and tetrazole N-H can donate a proton. The 1-methyltetrazole loses this ability but retains three sp² nitrogen atoms that are effective hydrogen bond acceptors, allowing it to engage with biological targets.[8] |
| Metabolic Stability | Susceptible to glucuronidation and β-oxidation.[10] | Generally high; resistant to many common metabolic pathways.[1][2][8] | High | The tetrazole core is metabolically robust. N-methylation can further block potential sites of metabolism, enhancing the compound's half-life. |
| Electronic Profile | Planar, polarized C=O bond. | Planar, electron-rich aromatic system. | Planar, electron-rich aromatic system. | The delocalized π-electron system is a key feature that allows it to mimic the resonance-stabilized structures of amides and carboxylates.[6] |
| Primary Bioisosteric Role | N/A | Carboxylic Acid[3][11][12][13] | cis-Amide Bond, Neutral Carboxylic Acid Surrogate[4][8] | Its geometry makes it a superior mimic for the sterically constrained cis-amide conformation, providing a powerful tool for designing peptidomimetics. |
Synthesis and Methodologies: A Self-Validating System
The synthesis of 1-methyl-5-substituted tetrazoles is a well-documented process, though it presents a key challenge: regioselectivity.
Core Protocol: Regioselective Alkylation of 5-Substituted Tetrazoles
The most prevalent method involves the alkylation of a pre-formed 5-substituted tetrazole. However, the tetrazolate anion is ambident, meaning alkylation can occur at either the N1 or N2 positions, leading to a mixture of 1,5- and 2,5-disubstituted isomers.[14][15] Controlling the regioselectivity is therefore the primary objective of any robust synthetic protocol.
Step-by-Step Experimental Protocol:
-
Salt Formation: Dissolve 1.0 equivalent of the desired 5-substituted-1H-tetrazole in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Add 1.1 equivalents of a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C to form the tetrazolate anion.
-
Causality: The formation of the anion is essential to activate the tetrazole ring for nucleophilic attack on the alkylating agent. The choice of base and solvent can influence the subsequent N1/N2 selectivity.
-
-
Methylation: While maintaining the temperature at 0 °C, slowly add 1.05 equivalents of a methylating agent (e.g., dimethyl sulfate or methyl iodide).[15] Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
-
Causality: Steric hindrance from the 5-substituent can favor alkylation at the less-hindered N2 position, while more polar, coordinating solvents can favor N1 alkylation. The choice of methylating agent can also impact the isomer ratio.
-
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isomer Separation: The resulting crude product, often a mixture of 1,5- and 2,5-isomers, must be separated. This is typically achieved via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Self-Validation: The identity and purity of the desired 1-methyl-5-substituted isomer must be unequivocally confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The distinct chemical shifts of the N-methyl group and the ring carbon in the two isomers provide clear diagnostic evidence.[14]
-
Synthetic Workflow Diagram
Caption: Synthetic workflow from nitrile to 1,5-disubstituted tetrazole.
Strategic Applications in Drug Design
The unique properties of the 1-methyl-5-substituted tetrazole moiety make it a versatile tool for addressing specific challenges in drug discovery.
Diagram of Bioisosteric Relationships
Caption: Bioisosteric replacement of functional groups with a 1-methyltetrazole.
Case Study 1: Peptidomimetics and the cis-Amide Mimic
In peptide-based drug design, controlling conformation is paramount for achieving high receptor affinity and selectivity. Most peptide bonds exist in a low-energy trans conformation. However, for certain biological targets, a high-energy cis conformation is required for binding. This cis conformation is often unstable. The 1,5-disubstituted tetrazole ring is an effective and widely recognized bioisostere for the cis-amide bond.[4][8] Its planar structure and the fixed geometry of the substituents at the 1- and 5-positions effectively lock the molecule into a conformation that mimics the cis-amide, preventing isomerization and pre-organizing the pharmacophore for optimal receptor interaction.[4] This strategy has been instrumental in developing conformationally constrained analogues of bioactive peptides.
Case Study 2: Enhancing CNS Penetration
The blood-brain barrier (BBB) is notoriously difficult for acidic compounds to cross. A common strategy to improve the CNS penetration of a drug candidate containing a carboxylic acid is to replace it with a neutral bioisostere. The 1-methyl-5-substituted tetrazole serves this purpose effectively. By removing the ionizable proton, the overall polarity of the molecule is reduced, and its lipophilicity is increased. This shift in physicochemical properties can dramatically improve the molecule's ability to passively diffuse across the BBB, transforming a peripherally acting agent into a centrally active one. While this removes the potential for ionic interactions, the retained hydrogen bond accepting capability of the ring nitrogens can often preserve the necessary binding interactions at the target site.
Conclusion and Future Perspectives
The 1-methyl-5-substituted tetrazole is far more than a simple derivative of its acidic parent. It is a sophisticated and powerful bioisostere that offers medicinal chemists a unique solution to challenges of metabolic instability, membrane permeability, and conformational control. Its role as a neutral, lipophilic scaffold and, most importantly, as a conformationally locked cis-amide bond mimic, ensures its continued relevance in the design of next-generation therapeutics.[4][8][9] Future research will likely focus on expanding its application in novel peptidomimetic designs, exploring its use in covalent drug design through further functionalization, and leveraging its distinct electronic properties to engage with new and challenging biological targets.
References
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Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
-
Fischer, N., & Karaghiosoff, K. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Materials, 18(13), 5483. [Link]
-
Modha, S. G., Kumar, A., & Varma, R. S. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14936-15001. [Link]
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Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
-
El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., & Guillaumet, G. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(1), M1194. [Link]
- Google Patents. (2013). CN103351354B - 1-methyl-5-amino tetrazole synthetic method.
-
Zhou, H., & Wang, L. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 21(16), 1844-1858. [Link]
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Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Malaria Control & Elimination, 10(167). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Boraei, A. A. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Journal of Chemical & Engineering Data, 46(4), 939-942. [Link]
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Al-Hourani, B. J. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-19. [Link]
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Kumar, V., & Sharma, V. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(13), 2591-2615. [Link]
-
University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
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Biot, C., Bauer, H., Schirmer, R. H., & Davioud-Charvet, E. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(24), 5972-5983. [Link]
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Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 15-37. [Link]
-
Biot, C., Bauer, H., Schirmer, R. H., & Davioud-Charvet, E. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5972-5983. [Link]
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Difference between 1H-tetrazole and 2H-tetrazole tautomers
Structural Dynamics, Analytical Characterization, and Medicinal Utility[1]
Executive Summary
The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically stable bioisostere of the carboxylic acid.[1][2] However, its efficacy is governed by a complex tautomeric equilibrium between the 1H-tetrazole and 2H-tetrazole forms. This guide dissects the thermodynamic and kinetic drivers of this equilibrium, provides validated protocols for analytical differentiation, and outlines synthetic strategies to control regioselectivity during drug development.
The Fundamental Equilibrium: Thermodynamics & Phase Dependence
The tetrazole ring (
1.1 The Polarity Paradox
The most critical differentiator between the two tautomers is their electronic distribution.
-
1H-Tetrazole: Highly polar. The proton at N1 disrupts the symmetry, creating a massive dipole moment.
-
2H-Tetrazole: Less polar. The proton at N2 allows for a more symmetrical electron distribution.
Table 1: Physicochemical Comparison of Tautomers
| Property | 1H-Tetrazole | 2H-Tetrazole | Mechanistic Driver |
| Dipole Moment ( | ~5.15 D | ~2.10 D | Vector summation of lone pair electrons. |
| Gas Phase Stability | +2 to +4 kcal/mol | Ground State | 2H is more aromatic (higher HOMA index) in isolation. |
| Solid State Form | Dominant | Rare | Intermolecular Hydrogen Bonding networks stabilize 1H. |
| Polar Solution (DMSO) | Dominant | Minor | High dielectric solvents stabilize the large dipole of 1H. |
| Non-Polar Solution | Minor | Dominant | Low dielectric constant favors the less polar 2H form. |
1.2 Visualizing the Equilibrium
The transition between these states is solvent-dependent. The following diagram illustrates the energy landscape shifts based on the environment.
Figure 1: Environmental influence on tetrazole tautomeric preference.
Analytical Characterization: Distinguishing the Indistinguishable
In solution, the proton exchange rate is often faster than the NMR timescale, leading to averaged signals. However, precise assignment is required for regulatory filing (CMC).
2.1 Nuclear Magnetic Resonance (NMR)
- H NMR: Generally useless for tautomer assignment in solution due to rapid exchange and broadening.
- C NMR: The ring carbon typically appears between 155–165 ppm . While not definitive for tautomerism in fast exchange, N-alkylated regioisomers show distinct shifts.
-
N NMR (The Gold Standard): Nitrogen chemical shifts are highly sensitive to protonation state.
-
N-H Nitrogen: Shielded (upfield).
-
N=N Nitrogen: Deshielded (downfield).
-
Protocol: Use
HMBC to correlate the ring proton (if visible) or substituent protons to specific nitrogens.
-
2.2 X-Ray Crystallography
In the solid state, the equilibrium freezes. Unsubstituted and 5-substituted tetrazoles almost exclusively crystallize in the 1H-form to maximize intermolecular hydrogen bonding (N-H···N), forming ribbon-like or sheet structures.
Synthetic Regioselectivity: Controlling N1 vs. N2
When alkylating a 5-substituted tetrazole, you effectively lock the tautomer, creating distinct N1-alkyl or N2-alkyl regioisomers. This is a critical process step; N2 isomers are often pharmacologically preferred but harder to synthesize purely.
3.1 The Alkylation Challenge
The tetrazolate anion is an ambident nucleophile.
-
N2-Alkylation: Generally favored by sterics . The N2 position is less hindered than N1 (which is adjacent to the C5 substituent).
-
N1-Alkylation: Can be favored by electronics or chelation (e.g., if the C5 substituent has a lone pair that coordinates a metal ion like
or near N1).
3.2 Experimental Protocol: Regioselective Alkylation
Objective: Synthesize N2-ethyl-5-phenyltetrazole (Target) vs. N1-isomer.
Materials:
-
5-Phenyltetrazole (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Base:
(mild) or (for chelation control) -
Solvent: Acetone (favors N2) or DMF (favors mixtures)
Workflow:
-
Dissolution: Dissolve 5-phenyltetrazole in Acetone (0.5 M).
-
Deprotonation: Add
(1.5 eq) and stir for 30 min at RT. Note: The resulting tetrazolate anion delocalizes charge.[3] -
Addition: Dropwise addition of Ethyl Iodide.
-
Reaction: Reflux for 4-6 hours. Monitor by TLC (N2 isomer is usually less polar/higher
than N1). -
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: Typically 70:30 to 80:20 ratio favoring the N2-isomer due to steric hindrance at N1.
-
Figure 2: Mechanistic pathways determining regioselectivity in tetrazole alkylation.
Medicinal Chemistry: The Bioisostere Advantage[3]
Tetrazoles are classically used to replace carboxylic acids (
4.1 Why Replace COOH with Tetrazole?
-
Acidity (pKa): Tetrazoles have a pKa of ~4.5–5.0, nearly identical to carboxylic acids (~4.2–4.8). They are ionized at physiological pH (7.4).
-
Lipophilicity: The tetrazolate anion is significantly more lipophilic than the carboxylate anion.[4] This enhances membrane permeability and oral bioavailability.
-
Metabolic Stability: Tetrazoles are resistant to many metabolic pathways that degrade carboxylic acids (e.g., glucuronidation, beta-oxidation).
4.2 Case Study: Losartan (Angiotensin II Receptor Blocker)
In the development of Losartan, the replacement of a carboxylic acid with a tetrazole ring was the breakthrough step.[4]
-
Binding: The tetrazole anion forms a bidentate salt bridge with Arg167 in the AT1 receptor.
-
Tautomer Relevance: While Losartan acts as an anion, the neutral drug substance (during formulation/crystallization) exists primarily as the 2H-tautomer (or N2-trityl protected precursor during synthesis) due to the bulky biphenyl scaffold steering the equilibrium.
References
-
BenchChem. (2025).[1][6] A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry. Retrieved from
-
Poplavskaya, Y. V., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. CONICET. Retrieved from
-
Butler, R. N. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry.[5] Retrieved from
-
Kiselev, E., et al. (2011).[7] Structure and spectroscopic properties of tetrazoles.[1][7][8][9][10] National Institutes of Health (NIH). Retrieved from
-
Alam, M. & Keeting, J. (2024).[11] Regioselective alkylation of versatile indazoles and tetrazoles. Beilstein Journal of Organic Chemistry.[11] Retrieved from
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5-benzyl-1-methyl-1H-tetrazole molecular weight and formula
An In-Depth Technical Guide to 5-benzyl-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole motif is a cornerstone in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group in drug candidates. This substitution often enhances the lipophilicity and metabolic stability of the parent molecule, contributing to improved pharmacokinetic profiles.[1][2] 1,5-disubstituted tetrazoles, such as 5-benzyl-1-methyl-1H-tetrazole, are of particular interest due to their potential to mimic the cis-amide bond in peptidomimetics.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-benzyl-1-methyl-1H-tetrazole, offering valuable insights for professionals in drug discovery and development.
Core Molecular Attributes
While direct experimental data for 5-benzyl-1-methyl-1H-tetrazole is not extensively documented in the provided literature, its fundamental properties can be accurately inferred from its constituent parts and the well-characterized parent compound, 5-benzyl-1H-tetrazole.
Molecular Formula and Weight
The parent compound, 5-benzyl-1H-tetrazole, has a molecular formula of C₈H₈N₄ and a molecular weight of approximately 160.18 g/mol .[4][5][6] The addition of a methyl group to the N1 position of the tetrazole ring results in the following:
-
Molecular Formula: C₉H₁₀N₄
-
Molecular Weight: 174.20 g/mol
These values are crucial for stoichiometric calculations in synthesis and for characterization by mass spectrometry.
Structural and Physicochemical Properties
A summary of the key structural and predicted physicochemical properties of 5-benzyl-1-methyl-1H-tetrazole is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 5-benzyl-1-methyl-1H-tetrazole | N/A |
| Molecular Formula | C₉H₁₀N₄ | Inferred |
| Molecular Weight | 174.20 g/mol | Inferred |
| Canonical SMILES | CN1N=NN=C1CC2=CC=CC=C2 | Inferred |
| InChI Key | Inferred from parent compound | [4] |
| Predicted XlogP | ~1.9 (Increased from 1.4 for parent) | Inferred[4] |
| Appearance | Expected to be a crystalline solid | Inferred |
Synthesis of 1,5-Disubstituted Tetrazoles
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[2] For the synthesis of N-substituted tetrazoles like 5-benzyl-1-methyl-1H-tetrazole, a subsequent alkylation step is typically employed.
General Synthetic Approach
A plausible and commonly utilized synthetic route to 5-benzyl-1-methyl-1H-tetrazole involves a two-step process:
-
Formation of the Tetrazole Ring: Reaction of benzyl cyanide with an azide source, such as sodium azide, to form 5-benzyl-1H-tetrazole. This reaction is often catalyzed by a Lewis acid.
-
N-Methylation: Alkylation of the resulting 5-benzyl-1H-tetrazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. It is important to note that this step can yield a mixture of N1 and N2 isomers.
The following diagram illustrates the general workflow for the synthesis of 5-benzyl-1-methyl-1H-tetrazole.
Caption: General synthetic workflow for 5-benzyl-1-methyl-1H-tetrazole.
Detailed Experimental Protocol (Hypothetical)
The following is a representative protocol based on general methods for the synthesis of similar compounds.[7][8]
Step 1: Synthesis of 5-benzyl-1H-tetrazole
-
To a solution of benzyl cyanide (1 equivalent) in a suitable solvent such as DMF, add sodium azide (1.5 equivalents) and a catalytic amount of zinc chloride (0.2 equivalents).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl.
-
The precipitated product is then filtered, washed with water, and dried to yield 5-benzyl-1H-tetrazole.
Step 2: Synthesis of 5-benzyl-1-methyl-1H-tetrazole
-
Dissolve 5-benzyl-1H-tetrazole (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile.
-
Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the pure 5-benzyl-1-methyl-1H-tetrazole.
Spectroscopic Characterization
While specific spectra for 5-benzyl-1-methyl-1H-tetrazole are not available in the provided search results, the expected spectroscopic features can be predicted based on the analysis of the parent compound and related structures.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum of 5-benzyl-1-methyl-1H-tetrazole is expected to show the following key signals:
-
Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm, corresponding to the five protons of the benzyl group.
-
Methylene Protons: A singlet at approximately δ 4.3 ppm, corresponding to the two protons of the -CH₂- group.
-
N-Methyl Protons: A singlet around δ 3.9-4.1 ppm, corresponding to the three protons of the N-CH₃ group. The chemical shift of the N-methyl group is a key indicator for distinguishing between the N1 and N2 isomers, with the N1-methyl group typically appearing at a slightly different chemical shift than the N2-methyl group.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation:
-
Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).
-
Methylene Carbon: A signal for the benzylic carbon.
-
N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen of the tetrazole ring.
-
Tetrazole Carbon: A signal for the C5 carbon of the tetrazole ring.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174.20.
Applications in Drug Discovery and Development
Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antihypertensive, antibacterial, antifungal, and anticancer properties.[1][11] The 5-benzyl-1-methyl-1H-tetrazole scaffold, as a bioisostere, can be incorporated into various molecular frameworks to modulate their pharmacological properties.
The following diagram illustrates the central role of the tetrazole motif in medicinal chemistry.
Caption: The role of the tetrazole core in conferring desirable drug-like properties.
Safety and Handling
While specific toxicity data for 5-benzyl-1-methyl-1H-tetrazole is not available, the parent compound, 5-benzyl-1H-tetrazole, is listed as an irritant.[4] It is prudent to handle all tetrazole derivatives with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-benzyl-1-methyl-1H-tetrazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, while requiring careful control to manage isomer formation, is achievable through established chemical methodologies. The insights provided in this guide regarding its properties, synthesis, and potential applications are intended to support researchers and scientists in leveraging the unique characteristics of this compound in their drug discovery and development endeavors.
References
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
-
5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451 - PubChem. Available at: [Link]
- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO.
- Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis.
- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents.
-
1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. Available at: [Link]
-
Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. Available at: [Link]
-
Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti - The Royal Society of Chemistry. Available at: [Link]
- Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations.
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Methodological & Application
Theoretical Background: The Challenge of Regioselectivity
An In-depth Guide to the N-Methylation of 5-benzyl-1H-tetrazole using Methyl Iodide
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the methylation of 5-benzyl-1H-tetrazole using methyl iodide. It delves into the underlying chemical principles governing the reaction's regioselectivity, offers a robust experimental protocol, and outlines methods for the separation and characterization of the resulting isomeric products. Our approach emphasizes the causality behind experimental choices, ensuring a thorough understanding of the process.
The alkylation of 5-substituted-1H-tetrazoles is a cornerstone reaction in medicinal chemistry, often employed to modify the physicochemical properties of tetrazole-containing compounds, which are common bioisosteres for carboxylic acids.[1][2] The reaction with an electrophile, such as methyl iodide, is not straightforward due to the ambident nucleophilic character of the tetrazolate anion formed upon deprotonation.
Upon treatment with a base, the proton on the tetrazole ring is removed, generating a tetrazolate anion. This anion possesses two primary nucleophilic centers: the N1 and N2 nitrogen atoms. The negative charge is delocalized across the ring, leading to two major resonance structures. Consequently, the subsequent alkylation reaction typically yields a mixture of two regioisomers: 1-methyl-5-benzyl-1H-tetrazole (the N1 isomer) and 2-methyl-5-benzyl-1H-tetrazole (the N2 isomer).[3][4]
Figure 1: Reaction mechanism for the methylation of 5-benzyl-1H-tetrazole.
Controlling the ratio of these isomers is a significant synthetic challenge. The outcome is influenced by a delicate interplay of several factors:
-
Solvent Polarity: The solvent can influence the association of the tetrazolate anion with its counter-ion, affecting the relative nucleophilicity of the N1 and N2 positions.[5]
-
Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH) determines the counter-ion (K⁺, Na⁺). The size and coordination properties of this ion can sterically or electronically favor one nitrogen over the other.[5]
-
Temperature: Reaction temperature can be a critical factor. In many cases, lower temperatures favor the formation of the N2-alkylated product, which is often the kinetic product, while higher temperatures can favor the thermodynamically more stable N1 isomer.[6]
-
Steric and Electronic Effects: The benzyl group at the C5 position exerts its own steric and electronic influence, which can affect the accessibility and reactivity of the adjacent N1 and N4 positions.
Experimental Protocol: Synthesis of N-Methylated 5-benzyl-1H-tetrazole
This protocol is designed to be a reliable starting point for the methylation reaction. Researchers should note that optimization of conditions may be necessary to favor a specific isomer.
Materials and Reagents
| Reagent/Material | Supplier | CAS Number | Notes |
| 5-benzyl-1H-tetrazole | Commercial | 5220-00-8 | Starting material. |
| Methyl Iodide (Iodomethane) | Commercial | 74-88-4 | Alkylating agent. Light-sensitive. |
| Potassium Carbonate (K₂CO₃) | Commercial | 584-08-7 | Anhydrous, powdered base. |
| Acetone | Commercial | 67-64-1 | Anhydrous, reaction solvent. |
| Ethyl Acetate | Commercial | 141-78-6 | Extraction solvent. |
| Hexanes | Commercial | 110-54-3 | Eluent for chromatography. |
| Deionized Water | In-house | 7732-18-5 | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Commercial | 7757-82-6 | Anhydrous, for drying. |
| Silica Gel (230-400 mesh) | Commercial | 7631-86-9 | For column chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5-benzyl-1H-tetrazole (1.60 g, 10.0 mmol) and anhydrous acetone (25 mL).
-
Base Addition: Add anhydrous potassium carbonate (1.52 g, 11.0 mmol, 1.1 equiv) to the suspension. Stir vigorously for 15 minutes at room temperature to facilitate the formation of the potassium tetrazolate salt.
-
Alkylation: Add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol, 1.1 equiv) to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:2 mixture of hexanes/ethyl acetate as eluent) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the solid potassium salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (3 x 20 mL) to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a mixture of isomers.[4]
-
-
Purification:
-
The N1 and N2 isomers must be separated by silica gel column chromatography.[3][4]
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). The isomers typically have different polarities and will elute separately. Collect fractions and analyze by TLC to identify the pure products.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
-
Figure 2: General experimental workflow for methylation and isomer separation.
Product Characterization and Isomer Identification
Accurate identification of the N1 and N2 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.
Key NMR Distinctions
The electronic environment of the tetrazole ring carbons and adjacent protons differs significantly between the two isomers. This results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra.
-
¹³C NMR: The most reliable indicator is the chemical shift of the quaternary carbon (C5) of the tetrazole ring. This carbon is significantly more deshielded in the N2 isomer compared to the N1 isomer, typically by 9-12 ppm.[4]
-
¹H NMR: The chemical shift of the benzylic methylene protons (-CH₂-) attached to the tetrazole ring also provides a clear distinction. These protons are typically observed at a higher field (more shielded) in the N1 isomer compared to the N2 isomer.[3]
| Isomer | Typical ¹H Shift (-CH₂-) | Typical ¹³C Shift (C5) |
| 1-methyl-5-benzyl-1H-tetrazole (N1) | ~5.85 ppm | ~154 ppm |
| 2-methyl-5-benzyl-1H-tetrazole (N2) | ~5.96 ppm | ~165 ppm |
| Note: Exact chemical shifts may vary depending on the NMR solvent and instrument. |
By integrating the signals corresponding to the benzylic protons of each isomer in the ¹H NMR spectrum of the crude reaction mixture, one can accurately determine the N1:N2 product ratio.
Conclusion and Further Optimization
The methylation of 5-benzyl-1H-tetrazole with methyl iodide is a fundamental reaction that reliably produces a mixture of N1 and N2 isomers. The provided protocol offers a robust method for synthesis, separation, and characterization. For researchers aiming to selectively synthesize one isomer over the other, further optimization is recommended. A systematic investigation into the effects of different bases (e.g., NaH, Cs₂CO₃), solvents (e.g., DMF, THF, DMSO), and reaction temperatures can be undertaken to tune the regioselectivity of the alkylation.[5] These modifications can alter the nature of the tetrazolate ion pair, thereby influencing the kinetic and thermodynamic pathways of the reaction.
References
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. [Link]
-
Dadras, A., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
- Singh, P., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Molecular Structure, 1265.
- Kumar, V., & Sharma, P. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 136-147.
-
Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14930-14995. [Link]
- BenchChem. (2025).
- Lukin, S., et al. (2020). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
- Kaur, N., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7373-7390.
-
Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(14), 4104. [Link]
- Fischer, N., et al. (Patent). (2011). Process for the preparation of 5-substituted 1-alkyltetrazoles.
- Wang, R., et al. (2017).
-
Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(10), 1945. [Link]
-
Lukin, S., et al. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 44(27), 11487-11494. [Link]
- Dell'Anna, F., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3929.
- Thakur, A., & Kumar, A. (2020). C2‐(1 N/2 N‐Methyl‐tetrazole)methyl Ether (MeTetMe) as a Stereodirecting Group for 1,2‐trans‐β‐O‐Glycosylation. Chemistry – An Asian Journal, 15(21), 3564-3568.
- Dell'Anna, F., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3929.
-
Bakonyi, M., et al. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. The Journal of Organic Chemistry, 88(11), 7352-7360. [Link]
- Aouine, Y., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. Journal Marocain de Chimie Hétérocyclique, 16(1), 134-141.
-
Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 35-64. [Link]
-
Lejkowski, M., et al. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Molecules, 27(19), 6296. [Link]
- BenchChem. (n.d.). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.com.
-
Crozier, B. F. (2018). Nitrogen-Rich Heterocycles – A Study of the Use of Tetrazole and Pentazole as Ligands. White Rose eTheses Online. [Link]
Sources
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- 2. thieme-connect.com [thieme-connect.com]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Ugi-Azide Multicomponent Synthesis of 1,5-Disubstituted Tetrazoles
Executive Summary
The Ugi-Azide reaction is a four-component condensation (4CR) that provides rapid access to 1,5-disubstituted tetrazoles (1,5-DS-T).[1] By replacing the carboxylic acid component of the classic Ugi reaction with a source of hydrazoic acid (HN₃), researchers can synthesize peptidomimetic tetrazoles in a single pot.
These scaffolds are critical in medicinal chemistry as bioisosteres for cis-amide bonds and carboxylic acids , offering improved metabolic stability and bioavailability.[2] This guide details the mechanistic rationale, optimized protocols using trimethylsilyl azide (TMSN₃), and critical safety measures for handling in situ generated hydrazoic acid.
Scientific Foundation: Mechanism & Causality
To optimize the Ugi-Azide reaction, one must understand the delicate equilibrium of the intermediates. The reaction does not proceed through a concerted pathway but rather a stepwise cascade where the nitrilium ion is the critical gatekeeper.
The Mechanistic Pathway
-
Imine Formation: The amine and aldehyde condense to form a Schiff base (imine), releasing water.
-
Protonation: The acidic azide source (HN₃ generated in situ) protonates the imine, increasing its electrophilicity.
-
Isocyanide Insertion: The isocyanide performs an
-addition onto the iminium ion, generating the highly reactive nitrilium ion . -
Azide Interception: The azide anion (
) attacks the electrophilic carbon of the nitrilium ion. -
Electrocyclic Ring Closure: The resulting imidoyl azide intermediate undergoes a spontaneous [3+2] cycloaddition (1,5-electrocyclization) to form the stable tetrazole ring.
Mechanistic Visualization
The following diagram illustrates the convergence of the four components and the critical ring-closure step.
Figure 1: Mechanistic flow of the Ugi-Azide reaction.[3] The Nitrilium Ion formation is the rate-determining step in hindered systems.
Strategic Component Selection
Success depends on balancing steric and electronic factors.
| Component | Selection Criteria | Expert Insight |
| Solvent | Methanol (MeOH) is standard. | High dielectric constant stabilizes the ionic nitrilium intermediate. If solubility is poor, use 2,2,2-Trifluoroethanol (TFE) to accelerate kinetics via hydrogen bonding. |
| Azide Source | TMSN₃ (Trimethylsilyl azide) | Preferred for research scale. Safer to handle than metal azides and soluble in organic media. Generates HN₃ in situ upon reaction with MeOH. |
| Amine | Primary amines (aliphatic/aromatic). | Sterically bulky amines (e.g., tert-butyl) may slow imine formation. Pre-condensation (2 hours) is recommended for anilines. |
| Isocyanide | Commercial or synthesized.[4][5][6][7] | The "limiting reagent" in terms of odor and cost. Add last to prevent side reactions. |
Experimental Protocol: The "Gold Standard" (TMSN₃ Method)
This protocol is designed for a 1.0 mmol scale synthesis. It prioritizes safety and yield.
Reagents[5][8]
-
Isocyanide (1.0 mmol)[1]
-
Trimethylsilyl azide (TMSN₃) (1.2 mmol)
-
Methanol (anhydrous, 3.0 mL)
Step-by-Step Methodology
-
Imine Pre-formation (Optional but Recommended):
-
In a screw-capped vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (1.5 mL).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This ensures the Schiff base is available before the acidic azide is introduced, reducing side reactions.
-
-
Azide Addition:
-
Add TMSN₃ (1.2 equiv) to the reaction mixture.
-
Caution: Ensure the vial is vented via a needle if working on a larger scale, or use a pressure-rated vessel. TMSN₃ reacts with MeOH to release HN₃ (gas).
-
-
Isocyanide Addition:
-
Add the Isocyanide (1.0 equiv) dissolved in the remaining Methanol (1.5 mL).
-
Seal the vessel.[8]
-
-
Reaction:
-
Stir at Room Temperature for 24 hours .
-
Monitoring: Check via TLC or LC-MS. The disappearance of the isocyanide is the best indicator of completion.
-
-
Workup & Purification:
-
Concentrate the reaction mixture in vacuo (rotary evaporator) in a well-ventilated fume hood.
-
Safety Note: Do not heat the water bath above 40°C to avoid volatilizing residual HN₃ or decomposing unstable azides.
-
Purify the residue via silica gel flash chromatography.[9]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc). Tetrazoles are polar; if the product streaks, add 1% Acetic Acid to the eluent.
-
-
Workflow Diagram
Figure 2: Optimized experimental workflow for Ugi-Azide synthesis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Reversibility of imine formation. | Add molecular sieves (4Å) to the reaction to trap water. |
| No Reaction | Steric hindrance in the nitrilium formation. | Switch solvent to 2,2,2-Trifluoroethanol (TFE) . The acidic nature of TFE activates the imine. |
| Side Products | Passerini-type side reaction (if acid impurities present). | Ensure reagents are acid-free.[10] Use fresh TMSN₃. |
| Stuck at Intermediate | Failure of ring closure.[11] | Heat the reaction to 50°C. Warning: Do not exceed boiling point of solvent in sealed tube. |
Safety Protocol: Handling Hydrazoic Acid (HN₃)
The Ugi-Azide reaction generates Hydrazoic Acid (HN₃) in situ. This compound is highly toxic and explosive.[4][12]
-
Engineering Controls: All reactions must be performed in a functioning fume hood.
-
Avoid Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform with Sodium Azide (NaN₃).[9] This forms di- and tri-azidomethane, which are extremely explosive [1].
-
Metal Incompatibility: Avoid using metal spatulas or needles (Copper, Lead, Brass) with azide solutions.[10] Heavy metal azides are shock-sensitive explosives.[10]
-
Quenching: Upon completion, if excess azide is suspected, quench the reaction mixture with aqueous Sodium Nitrite (
) and dilute Sulfuric Acid ( ) to decompose the azide into and Nitrogen oxides (perform in hood).
References
-
Safe Handling of Azides. University of Pittsburgh, Environmental Health & Safety.[12] Available at: [Link]
- Ugi, I.
-
Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 2000. [Link]
-
Neochoritis, C. G., et al. "A Review of Syntheses of 1,5-Disubstituted Tetrazole Derivatives." Molecules, 2021.[1] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Unveiling the Role of Sodium Azide (NaN3) in Organic Reactions - Oreate AI Blog [oreateai.com]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. safety.pitt.edu [safety.pitt.edu]
Application Note: Regioselective Methylation of 5-Substituted Tetrazoles
Topic: Reagents for Regioselective Tetrazole Methylation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a metabolically stable bioisostere for carboxylic acids. It is the defining pharmacophore in the "Sartan" class of antihypertensives (e.g., Valsartan, Losartan). However, the methylation of 5-substituted tetrazoles presents a classic regioselectivity challenge: the annular tautomerism between the 1H- and 2H-forms leads to mixtures of N1-methyl and N2-methyl isomers.
This guide provides a technical analysis of reagents and conditions to control this regioselectivity, offering validated protocols for synthesizing N2-dominant products (the thermodynamic sink) and strategies for accessing the elusive N1-isomers.[1]
Mechanistic Foundation: The Selectivity Paradox
To control the reaction, one must understand the reacting species. The 5-substituted tetrazole exists in equilibrium. Upon deprotonation, the resonance-stabilized tetrazolate anion is the nucleophile.
Electronic vs. Steric Control[2]
-
The N2 Position (Thermodynamic): The N2 atom is generally the most nucleophilic site in the tetrazolate anion and leads to the thermodynamically more stable product. Alkylation at N2 preserves the aromaticity of the ring more effectively than at N1.
-
The N1 Position (Kinetic/Steric): The N1 atom is adjacent to the C5-substituent. Steric bulk at C5 severely hampers N1-alkylation, pushing the reaction almost exclusively toward N2. Accessing N1 requires minimizing steric clash or using specific directing groups.
Pathway Visualization
The following diagram illustrates the bifurcation of the alkylation pathway based on the tautomeric equilibrium and transition states.
Figure 1: Bifurcation of tetrazole alkylation pathways. N2-alkylation is generally favored by sterics and thermodynamics.
Reagent Selection & Solvent Effects[2][3]
The choice of alkylating agent and solvent creates the "environment" that dictates the N1:N2 ratio.
Reagent Comparative Analysis
| Reagent | Primary Selectivity | Mechanism Type | Safety Profile | Key Application |
| Methyl Iodide (MeI) | N2-Major (typ. 3:1 to 10:1) | SN2 (Hard Electrophile) | Toxic, Volatile | Standard lab-scale synthesis. |
| Dimethyl Sulfate (DMS) | N2-Major | SN2 | Highly Toxic | Industrial scale (Sartans). |
| Trimethylsilyldiazomethane (TMSCHN₂) | N2-Major | Protonation / SN2 | Safer than Diazomethane | "Clean" methylation; avoids salt byproducts. |
| Methyl Trichloroacetimidate | N1-Selective (Variable) | Acid-Catalyzed SN1-like | Irritant | Accessing N1 isomers under acidic conditions. |
The "Ion-Pair" Solvent Effect
-
Polar Aprotic (DMF, DMSO): Solvates the cation (e.g., K+), leaving a "naked," highly reactive tetrazolate anion. This favors the N2-isomer (thermodynamic control).
-
Non-Polar / Protic (Toluene, MeOH): Promotes tight ion-pairing or hydrogen bonding. While N2 is still often favored due to sterics, these solvents can sometimes increase the proportion of N1 by coordinating with the N2/N3 lone pairs, shielding them.
Diagnostic Toolkit: Distinguishing Isomers
Correctly identifying the regioisomers is critical. They often have very similar Rf values on silica gel. 13C NMR is the definitive method for assignment.
| Feature | N1-Methyl Isomer | N2-Methyl Isomer | Mechanistic Reason |
| 13C NMR (C5 Signal) | ~150–154 ppm | ~162–167 ppm | N2-alkylation preserves better conjugation, deshielding C5. |
| 1H NMR (N-Me Signal) | Upfield (~4.1 ppm) | Downfield (~4.3 ppm) | Anisotropic effects of the ring current. |
| Polarity (TLC) | More Polar (Lower Rf) | Less Polar (Higher Rf) | N2 isomer has a lower dipole moment. |
*Note: Chemical shifts are approximate and solvent-dependent (CDCl3). Always use C5-13C shift for confirmation.
Experimental Protocols
Protocol A: High-Yield N2-Selective Methylation (Standard)
Best for: Generating bioisosteres for SAR studies (e.g., Sartan analogs).
Reagents:
-
Methyl Iodide (MeI) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the tetrazole derivative in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (powdered) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may thicken as the tetrazolate salt forms.
-
Alkylation: Cool the mixture to 0°C. Add MeI dropwise via syringe.
-
Why: Exothermic reaction. Cooling minimizes side reactions and decomposition.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Expect two spots; N2 is usually the top spot).
-
Work-up: Dilute with EtOAc and wash extensively with water/brine (to remove DMF). Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The N2 isomer elutes first.
Protocol B: Safety-Focused Methylation (TMSCHN₂)
Best for: Small-scale medicinal chemistry where avoiding toxic alkyl halides is preferred.
Reagents:
-
TMSCHN₂ (2.0 M in hexanes) (1.5 eq)
-
Solvent: Toluene/Methanol (4:1 ratio)
Step-by-Step:
-
Setup: Dissolve the tetrazole in the Toluene/MeOH mixture.
-
Why: Methanol is required to protonate the TMSCHN₂ species to generate the active methylating agent (diazomethane equivalent) in situ.
-
-
Addition: Add TMSCHN₂ solution dropwise at RT until a persistent yellow color remains (indicating excess reagent).
-
Quenching: Stir for 1 hour. Quench excess reagent by adding drops of acetic acid until the solution becomes colorless.
-
Isolation: Concentrate in vacuo. This method often yields cleaner crude products as the byproducts are nitrogen gas and volatile silyl ethers.
Protocol C: Strategy for N1-Isomer Enrichment
Best for: When the N1 isomer is required for structure-activity relationship (SAR) comparisons.
Concept: Direct N1-methylation is difficult. This protocol uses Methyl Trichloroacetimidate under acidic conditions, which changes the mechanism from nucleophilic attack (anion) to electrophilic attack on the neutral species, often altering selectivity.
Reagents:
-
Methyl 2,2,2-trichloroacetimidate (1.2 eq)
-
Catalyst: BF₃[2][4][5][6][7]·Et₂O (0.1 eq) or Triflic Acid (cat.)
-
Solvent: CH₂Cl₂ or Cyclohexane
Step-by-Step:
-
Mix: Suspend tetrazole and methyl trichloroacetimidate in CH₂Cl₂.
-
Catalyze: Add the acid catalyst at RT.
-
Reflux: Heat to reflux for 12–24 hours.
-
Work-up: Filter off the precipitated trichloroacetamide byproduct. Concentrate filtrate.[1][2]
-
Purification: Careful chromatography is required as N1 is the minor product in many cases, but this method often improves the N1:N2 ratio compared to MeI/Base methods.
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for optimizing regioselectivity and purification.
References
-
Rostami, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.[4] Available at: [Link]
-
Aoyama, T., et al. (1981).[8] New Methods and Reagents in Organic Synthesis: Trimethylsilyldiazomethane. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Gomez-Zavaglia, A., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. CONICET. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 6. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: 5-Benzyl-1-methyl-1H-tetrazole as a Neutral Carboxylate Surrogate
Topic: 5-benzyl-1-methyl-1H-tetrazole as a Carboxylic Acid Bioisostere Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
While 5-substituted 1H-tetrazoles are the canonical bioisosteres for carboxylic acids due to their comparable acidity (
This guide details the utility of 5-benzyl-1-methyl-1H-tetrazole not as a proton donor, but as a metabolically stable, lipophilic mimic of the carboxylate ester or cis-amide functionality. Unlike the ionizable 1H-tetrazole, the 1-methyl derivative dramatically alters membrane permeability and solubility profiles while retaining the critical hydrogen-bond acceptor motifs and planar topography of the parent pharmacophore.
Key Applications
-
Permeability Enhancement: Masks the negative charge of the carboxylate/tetrazolate anion to facilitate passive diffusion (e.g., Blood-Brain Barrier penetration).
-
Metabolic Stability: Resists esterase-mediated hydrolysis, offering a robust alternative to methyl esters.
-
Cis-Amide Mimicry: The 1,5-disubstitution pattern locks the vector orientation, effectively mimicking the cis-peptide bond geometry.
Physicochemical Profiling
The transition from a carboxylic acid to a 1-methyl tetrazole fundamentally shifts the molecular property space.
| Property | Carboxylic Acid ( | 1H-Tetrazole ( | 1-Methyl Tetrazole ( |
| Acidity ( | ~4.5 (Acidic) | ~4.7 (Acidic) | Neutral (Non-ionizable) |
| Physiological State | Anionic ( | Anionic ( | Neutral |
| H-Bond Donor | Yes (OH) | Yes (NH) | No |
| H-Bond Acceptor | Yes (C=O, OH) | Yes (N2, N3, N4) | Yes (N2, N3, N4) |
| Lipophilicity (LogP) | Low (Ionized) | Low (Ionized) | High (Permeable) |
| Metabolic Liability | Glucuronidation | N-Glucuronidation | Oxidative demethylation (Slow) |
Strategic Synthesis Protocol
Challenge: Direct methylation of 5-benzyl-1H-tetrazole is non-regioselective, typically yielding a mixture of 1-methyl (minor) and 2-methyl (major) isomers which are difficult to separate.
Solution: The Von Braun-type Amide Activation route is the industry standard for generating 1,5-disubstituted tetrazoles with 100% regiocontrol. This protocol constructs the tetrazole ring around the specific nitrogen atom, ensuring the methyl group is fixed at the N1 position.
Experimental Workflow Diagram
Detailed Protocol: Modified Von Braun Synthesis
Target: 5-benzyl-1-methyl-1H-tetrazole Scale: 10 mmol
Reagents
-
Precursor: N-methyl-2-phenylacetamide (1.49 g, 10 mmol)
-
Activator: Phosphorus Pentachloride (
) (2.29 g, 11 mmol) OR Triflic Anhydride ( ) for milder conditions. -
Azide Source: Sodium Azide (
) (1.95 g, 30 mmol) Caution: Toxic/Explosive risk. -
Solvent: Anhydrous Acetonitrile (
) or Dichloromethane ( ). -
Base: Pyridine (if using
).
Step-by-Step Procedure
-
Imidoyl Chloride Formation:
-
In a flame-dried round-bottom flask under Argon, dissolve N-methyl-2-phenylacetamide (10 mmol) in anhydrous DCM (20 mL).
-
Cool to 0°C. Slowly add
(11 mmol) in portions. -
Allow to warm to room temperature (RT) and stir for 2 hours. Observation: Evolution of HCl gas (use a scrubber). The solution turns faint yellow, indicating formation of the imidoyl chloride intermediate.
-
Note: Evaporate volatiles under reduced pressure if excess
is a concern, or proceed directly if using the /Pyridine method (which generates an imidoyl triflate in situ).
-
-
Tetrazole Cyclization:
-
Dissolve the crude imidoyl intermediate in anhydrous DMF (15 mL) or keep in MeCN.
-
CRITICAL SAFETY: Carefully add
(30 mmol) (or for non-aqueous safety). -
Stir the reaction mixture at RT for 12–16 hours.
-
Mechanism:[1][2][3][4][5][6] The azide anion attacks the electrophilic imidoyl carbon, followed by electrocyclic ring closure.
-
-
Work-up & Purification:
-
Quench the reaction by pouring slowly into saturated aqueous
(50 mL). Caution: Gas evolution. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine. Dry over . -
Concentrate in vacuo.[7]
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).
-
Rf: The 1-methyl isomer is typically more polar than the 2-methyl isomer (if any formed via other routes), but this method yields >95% 1-methyl isomer.
-
-
-
Characterization:
-
1H NMR (
): Look for the N-methyl singlet at ppm. The benzyl appears as a singlet at ppm. -
13C NMR: The tetrazole quaternary carbon (
) appears downfield ( ppm).
-
Application in Drug Design[6][8][9][10]
The "Pro-Isostere" Strategy
Unlike the 1H-tetrazole, which is ionized at physiological pH (pH 7.4), the 1-methyl derivative remains neutral. This is exploited to improve Oral Bioavailability .[8]
-
Logic: The negative charge of a carboxylate or 1H-tetrazolate limits passive diffusion across lipophilic membranes (gut wall, BBB).
-
Strategy: Replace the acid with 1-methyl tetrazole.
-
Result: The molecule behaves like a polar but neutral ester. Unlike an ester, it is hydrolytically stable in plasma, preventing rapid clearance by esterases.
Cis-Amide Mimicry
Peptide bonds (
-
The 1,5-disubstituted tetrazole ring locks the two substituents (Benzyl and Methyl) into a fixed geometry that closely superimposes with a cis-peptide bond.
-
Use Case: Peptidomimetics where a specific turn or fold is required for receptor binding.
Metabolic Stability
-
Oxidation: The N-methyl group is susceptible to oxidative demethylation by CYP450 enzymes, but this rate is generally slower than ester hydrolysis.
-
Glucuronidation: Since there is no acidic proton or nucleophilic nitrogen (N1 is blocked, N2/N3/N4 are poor nucleophiles), the molecule is resistant to Phase II conjugation (glucuronidation), prolonging half-life (
).
References
-
Herr, R. J. (2002).[9] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[9] "Drugs in the tetrazole series." Chemistry of Heterocyclic Compounds, 43, 1–9.[9] Link
-
Popova, E. A., et al. (2019). "Tetrazoles via Multicomponent Reactions." Chemical Reviews, 119(19), 11245–11327. Link
-
Matta, C. F., & Arabi, A. A. (2010). "The bioisosteric similarity of the tetrazole and carboxylate anions: clues from the topologies of the electrostatic potential and of the electron density." European Journal of Medicinal Chemistry, 45(5), 1873-1881. Link
-
Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 33(5), 1312–1329. Link
Sources
- 1. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]
- 2. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. One moment, please... [jchr.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 8. drughunter.com [drughunter.com]
- 9. scielo.org.za [scielo.org.za]
Application Notes & Protocols: 5-benzyl-1-methyl-1H-tetrazole as a Versatile Ligand in Coordination Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-benzyl-1-methyl-1H-tetrazole as a ligand in coordination chemistry. This document details the synthesis of the ligand, the preparation of its metal complexes, and the subsequent characterization and potential applications of these novel materials.
Introduction: The Merits of 5-benzyl-1-methyl-1H-tetrazole in Coordination Chemistry
Tetrazoles and their derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in various scientific fields, including medicinal chemistry, materials science, and coordination chemistry.[1] Their high nitrogen content and ability to act as bioisosteres for carboxylic acids make them valuable components in the design of pharmacologically active agents.[1] In the realm of coordination chemistry, tetrazoles are particularly intriguing due to their versatile coordination modes, often acting as bridging ligands to form coordination polymers with diverse structural topologies.[2][3]
The ligand at the center of this guide, 5-benzyl-1-methyl-1H-tetrazole, offers a unique combination of structural features. The tetrazole ring provides multiple nitrogen atoms as potential donor sites for coordination with metal ions. The presence of the methyl group on the N1 position and the benzyl group at the C5 position introduces specific steric and electronic effects that can be exploited to fine-tune the properties of the resulting coordination complexes. The benzyl group, in particular, can engage in π-π stacking interactions, which can influence the supramolecular assembly and stability of the final structure.[4]
Synthesis of the Ligand: 5-benzyl-1-methyl-1H-tetrazole
A reliable synthesis of 5-benzyl-1-methyl-1H-tetrazole can be achieved through a two-step process involving the formation of 5-benzyl-1H-tetrazole from benzyl cyanide, followed by methylation.
Protocol 2.1: Synthesis of 5-benzyl-1H-tetrazole
This procedure is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles.[5][6]
Materials:
-
Benzyl cyanide
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
N,N-Dimethylformamide (DMF) or water
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl cyanide (1 equivalent) and sodium azide (2 equivalents) in DMF.
-
Add a catalytic amount of zinc chloride (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
After completion, cool the mixture to room temperature.
-
Carefully add deionized water and acidify with 4N HCl to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2.2: Synthesis of 5-benzyl-1-methyl-1H-tetrazole
The methylation of 5-benzyl-1H-tetrazole can be accomplished using a suitable methylating agent.
Materials:
-
5-benzyl-1H-tetrazole
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., potassium carbonate, K₂CO₃)
-
Acetone or acetonitrile as the solvent
Procedure:
-
To a solution of 5-benzyl-1H-tetrazole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield 5-benzyl-1-methyl-1H-tetrazole.
Characterization of 5-benzyl-1-methyl-1H-tetrazole
The synthesized ligand should be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the methyl protons, the benzylic methylene protons, and the aromatic protons of the benzyl group. |
| ¹³C NMR | Signals for the methyl carbon, the benzylic methylene carbon, the aromatic carbons, and the carbon of the tetrazole ring. |
| FT-IR | Characteristic vibrational bands for the C-H bonds of the aromatic and aliphatic groups, and the N=N and C=N stretching of the tetrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀N₄. |
General Protocol for the Synthesis of Coordination Complexes
The following is a general protocol for the synthesis of coordination complexes using 5-benzyl-1-methyl-1H-tetrazole as a ligand. This method can be adapted for various transition metal salts.
Materials:
-
5-benzyl-1-methyl-1H-tetrazole (ligand)
-
A metal salt (e.g., Co(NO₃)₂·6H₂O, CuCl₂·2H₂O, Zn(ClO₄)₂·6H₂O)[7]
-
A suitable solvent system (e.g., methanol, ethanol, acetonitrile, or a mixture with water)
Procedure:
-
Dissolve the ligand (e.g., 2 equivalents) in a minimal amount of a suitable solvent.
-
In a separate container, dissolve the metal salt (1 equivalent) in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux, depending on the desired product and the reactivity of the metal salt.
-
Slow evaporation of the solvent at room temperature, slow cooling of a saturated solution, or hydrothermal synthesis can be employed to obtain single crystals suitable for X-ray diffraction.[8]
-
The resulting crystalline product should be isolated by filtration, washed with a small amount of cold solvent, and dried in a desiccator.
Diagram of the General Workflow for Coordination Complex Synthesis
Caption: General workflow for the synthesis of coordination complexes.
Characterization of the Coordination Complexes
A thorough characterization of the synthesized complexes is crucial to understand their structure and properties.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise 3D structure, including coordination number, geometry of the metal center, bond lengths, and angles.[9][10] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk sample. |
| FT-IR Spectroscopy | Changes in the vibrational frequencies of the tetrazole ring upon coordination can confirm the ligand's binding to the metal ion. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and can indicate the coordination environment of the metal ion.[11] |
| Thermal Analysis (TGA/DSC) | Determines the thermal stability, decomposition pathway, and the presence of solvent molecules in the crystal lattice.[8][12][13] |
| Elemental Analysis | Confirms the empirical formula of the complex. |
Diagram of Potential Coordination Modes
Caption: Potential coordination modes of the tetrazole ligand.
Potential Applications
Coordination complexes derived from 5-benzyl-1-methyl-1H-tetrazole are expected to have a range of applications, drawing from the known properties of related tetrazole-based materials.
Energetic Materials
The high nitrogen content of the tetrazole ring makes it an excellent building block for energetic coordination polymers (ECPs).[4][12] These materials can have high heats of formation and detonation velocities, with the potential for reduced sensitivity to mechanical stimuli compared to traditional explosives.[4] The choice of metal ion and counter-anion (e.g., perchlorate, nitrate) can be used to tune the energetic properties.[7][14]
Catalysis
Coordination polymers can serve as robust heterogeneous catalysts due to their well-defined and tunable porous structures.[8][15] The metallic nodes can act as Lewis acid sites, while the organic ligand can be functionalized to introduce other catalytic functionalities.
Luminescent Materials
Incorporating emissive metal centers (e.g., Zn(II), Cd(II)) or a photoluminescent co-ligand can lead to the development of novel luminescent materials.[15][16] These could find applications in sensing, bio-imaging, and solid-state lighting.
Bioinorganic Chemistry and Drug Development
Given that tetrazoles are often used as isosteres for carboxylic acids in drug design, their coordination complexes are of interest for their potential biological activities.[1][5][17] Metal complexes can exhibit enhanced or novel therapeutic properties compared to the free ligand, including antibacterial, antifungal, and anticancer activities.[3][18]
Conclusion
5-benzyl-1-methyl-1H-tetrazole is a promising ligand for the construction of a wide array of coordination complexes with diverse structures and functionalities. The protocols and information provided in these application notes serve as a foundational guide for researchers to explore the rich coordination chemistry of this ligand and to develop new materials with tailored properties for a variety of applications.
References
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.
- 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451. PubChem.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). SciELO.
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research.
- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.
- SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2025). ChemRxiv.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis.
- Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. RSC Publishing.
- Advances in synthesis of tetrazoles coordinated to metal ions. (2016).
- Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals. (2017).
- Process for the preparation of 5-substituted 1-alkyltetrazoles. (2011).
- Design and synthesis of Zn(II)/Cd(II)-based energetic metal coordination polymers with the bis(tetrazole)methane (H2btm)
- ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. RSC Publishing.
- Highly Stable Energetic Coordination Polymer Assembled with Co(II)
- Structural tuning of tetrazole-BODIPY Ag(I)
- 1‐(Azidomethyl)
- Advances in synthesis of tetrazoles coordinated to metal ions.
- Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals. (2017). RSC Publishing.
- X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). ChemRxiv.
- Metal(II)
- Coordination Polymers Assembled from Flexible Tetracarboxylate Ligands: Hydrothermal Syntheses, Structural Diversity, and Catalytic Application. (2026).
- crystal structures of methyl and benzyl 5-ferrocenyl-3,5-dimethyl-2-pyrazoline-1-dithiocarboxyl
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Structural tuning of tetrazole-BODIPY Ag( i ) coordination compounds via co-ligand addition and counterion variation - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00197H [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.org.za [scielo.org.za]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chemijournal.com [chemijournal.com]
- 10. sibran.ru [sibran.ru]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of Zn(II)/Cd(II)-based energetic metal coordination polymers with the bis(tetrazole)methane (H2btm) ligand: a comparative assessment of heat resistance and catalytic effects on the thermal decomposition of ammonium perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of 1,5-Disubstituted Tetrazoles
Executive Summary
1,5-Disubstituted tetrazoles (1,5-DS-T) are critical pharmacophores in medicinal chemistry, serving as metabolically stable bioisosteres for cis-amide bonds.[1][2][3] Their unique physicochemical properties—high nitrogen content, lipophilicity, and resistance to proteolytic cleavage—make them invaluable in peptidomimetics and high-energy materials.
However, the synthesis of 1,5-DS-T presents distinct regiochemical challenges compared to their 1,2,3-triazole counterparts. Traditional alkylation of 5-substituted tetrazoles often yields inseparable mixtures of 1,5- and 2,5-isomers.
This Application Note details two orthogonal, scalable methodologies to bypass these regioselectivity issues:
-
The Ugi-Azide Multicomponent Reaction (MCR): Ideal for diversity-oriented synthesis (DOS) and library generation.
-
Amide Activation (Modified Von Braun/Charette Protocol): Ideal for target-oriented synthesis and converting existing amide bonds into tetrazoles with complete regiocontrol.
Strategic Analysis: Selecting the Right Route
Before initiating synthesis, researchers must select the methodology that aligns with their structural goals and scale requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route based on project stage.
Method A: The Ugi-Azide Multicomponent Reaction
Best For: Medicinal Chemistry Libraries, Diversity-Oriented Synthesis.
The Ugi-Azide reaction is a four-component condensation of an amine, an aldehyde, an isocyanide, and a source of hydrazoic acid (typically TMSN
Mechanism of Action
The reaction proceeds via the formation of an imine, followed by protonation (by in situ formed HN
Figure 2: Mechanistic pathway of the Ugi-Azide reaction.
Protocol: Standardized Library Synthesis
Scale: 1.0 mmol (scalable to 50 mmol).
Reagents:
-
Primary Amine (1.0 equiv)
-
Trimethylsilyl azide (TMSN
) (1.1 equiv) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates the reaction due to hydrogen bond donation.
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (2.0 mL, 0.5 M). Stir at room temperature for 30–60 minutes to ensure imine formation (monitor by TLC or disappearance of aldehyde peak in NMR).
-
Expert Tip: If using amine hydrochlorides, add 1.0 equiv of Triethylamine (Et
N) to liberate the free base.
-
-
Addition of Components: Add the Isocyanide (1.0 mmol) followed by TMSN
(1.1 mmol).-
Safety: TMSN
hydrolyzes in MeOH to form hydrazoic acid ( ) in situ. Ensure the reaction vessel is vented through a bubbler or used in a well-ventilated fume hood.
-
-
Reaction: Stir the mixture at room temperature for 12–24 hours.
-
Optimization: If the reaction is sluggish, heat to 40–50°C.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Many Ugi-azide products crystallize directly upon addition of diethyl ether or hexane/ethyl acetate mixtures. If oil persists, purify via silica gel flash chromatography (typically Hexane/EtOAc gradients).
-
Method B: Amide Activation (Regioselective Conversion)
Best For: Late-stage functionalization, Process Chemistry, Specific Regioisomers.
When a specific 1,5-substitution pattern is required that cannot be accessed via isocyanides (which are limited commercially), the conversion of secondary amides is the gold standard. This method activates the amide oxygen, converting it into a leaving group to form a transient imidoyl intermediate.
The Charette Protocol (Tf O Activation)
This modern variant avoids the harsh conditions of PCl
Reagents:
-
Secondary Amide (1.0 equiv)[2]
-
Trifluoromethanesulfonic anhydride (Tf
O) (1.1 equiv) -
2-Fluoropyridine (1.2 equiv) or Pyridine
-
Sodium Azide (NaN
) or TMSN (1.5 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Activation: Flame-dry a flask and purge with Argon/Nitrogen. Add the Secondary Amide and 2-Fluoropyridine in anhydrous DCM at 0°C.
-
Triflation: Dropwise add Tf
O (1.1 equiv). Stir at 0°C for 30 mins. The solution usually turns yellow/orange, indicating the formation of the iminium triflate. -
Azidation: Add TMSN
(1.5 equiv) or NaN (Caution: heterogeneous). Warm to room temperature and stir for 2–4 hours. -
Quench: Carefully quench with saturated aqueous NaHCO
.-
Critical: Ensure all residual azide is quenched before rotary evaporation.
-
-
Isolation: Extract with DCM, wash with brine, dry over Na
SO , and concentrate.
Process Safety & Scalability (E-E-A-T)
Scaling tetrazole synthesis requires strict adherence to safety protocols regarding organic azides.[5][6]
The "Rule of Six"
Ensure the total number of carbon atoms in the molecule is at least six times the number of energetic nitrogens (excluding the tetrazole core once formed, but critical for intermediates like organic azides).
-
Equation:
is a common safety benchmark.
Hazard Mitigation Table
| Hazard | Cause | Mitigation Protocol |
| Hydrazoic Acid (HN | Hydrolysis of TMSN | Never mix azide waste with acid.[6] Keep reaction pH > 4. Use efficient fume hood ventilation.[5] |
| Di/Triazidomethane | Reaction of azides with halogenated solvents (DCM, CHCl | Avoid DCM with ionic azides (NaN |
| Shock Sensitivity | Metal azides (formed via contact with Cu, Pb, Zn). | Use glass or Teflon-coated spatulas. Avoid metal needles/cannulas for azide solutions if possible.[6] |
Troubleshooting & Quality Control
Issue: Strong Isocyanide Odor (Method A)
-
Cause: Unreacted isocyanide.
-
Fix: Treat the crude mixture with dilute acid (HCl in MeOH) briefly to hydrolyze the isocyanide to the formamide (less smelly) before chromatography, or use a scavenger resin.
Issue: Regioisomer Contamination (Method B)
-
Cause: Amide bond rotation or tautomerization is rare but possible in complex substrates.
-
Validation: 1,5-DS-T typically show a distinct shift in
C NMR for the tetrazole carbon ( 150–155 ppm). 2,5-isomers often appear slightly upfield. NOESY NMR can confirm spatial proximity of R1 and R5 substituents.
References
-
Charette, A. B., et al. (2017). "Direct Regioselective Synthesis of Tetrazolium Salts by Activation of Secondary Amides under Mild Conditions." Organic Letters. Link
-
Beilstein Journals. (2024). "Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction." Beilstein J. Org. Chem.Link
-
BenchChem. (2025). "Application Notes and Protocols for the Ugi-Azide Reaction." Link
-
University of Pittsburgh. (2013). "Safe Handling of Azides." Safety Manual. Link
-
MDPI. (2023). "Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles." Molbank. Link
Sources
- 1. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
Troubleshooting & Optimization
Improving regioselectivity in 5-benzyltetrazole methylation
Topic: Improving Regioselectivity in 5-Benzyltetrazole Methylation Document ID: TSC-TZ-005 Last Updated: 2025-06-15 Status: Active
Executive Summary & Diagnostic Flowchart
The Core Challenge: The alkylation of 5-substituted tetrazoles (like 5-benzyltetrazole) is an ambient nucleophile problem. The tetrazolate anion has two nucleophilic sites: N1 and N2 .
-
N2-Isomer (2-methyl-5-benzyltetrazole): Thermodynamically favored. Usually the desired pharmacophore for "sartan" type drugs.
-
N1-Isomer (1-methyl-5-benzyltetrazole): Kinetically accessible but often the minor product.
Achieving high regioselectivity (>95:5) requires precise control over the solvent dielectric constant , counter-ion chelation , and reaction kinetics .
Interactive Troubleshooting Tree
Use the following logic flow to determine your optimization strategy.
Figure 1: Decision matrix for selecting the appropriate optimization protocol based on target isomer and current results.
Technical Deep Dive: The Mechanism of Selectivity
To fix the problem, you must understand the "why." The regioselectivity is governed by the interplay between steric hindrance and electronic density , mediated by the solvent cage .
The Nucleophilic Competition
The tetrazolate anion resonates the negative charge over the ring.
-
N2 Position: Generally more nucleophilic and less sterically hindered by the C5-substituent (Benzyl group). Alkylation here preserves the aromaticity of the ring more effectively in the transition state.
-
N1 Position: Closer to the C5-benzyl group. Steric clash with the benzyl methylene protons destabilizes the transition state for N1-alkylation.
Critical Parameter Analysis[1]
| Parameter | Effect on N2 Selectivity | Mechanism |
| Solvent Polarity | Non-Polar > Polar | Non-polar solvents (DCM, Toluene) promote tight ion-pairing. The cation shields the more accessible N1 or coordinates in a way that exposes N2. Polar aprotic solvents (DMF, DMSO) separate the ion pair, making the "naked" anion more reactive but less selective (increasing N1). |
| Base Counter-ion | Large (Cs+, R4N+) > Small (Li+, Na+) | Large, soft cations (like Tetrabutylammonium from PTC) form loose ion pairs that favor the thermodynamic product (N2). Small, hard cations (Li+) can coordinate to N1, potentially directing alkylation there or simply failing to shield it. |
| Alkylating Agent | MeI vs. DMS | Methyl Iodide (MeI) is softer and works well for N2. Dimethyl Sulfate (DMS) is harder and more reactive, often eroding selectivity. |
Troubleshooting Guide & Protocols
Scenario A: "I am getting a 60:40 mixture of N2:N1."
Diagnosis: You are likely using a polar aprotic solvent (DMF or DMSO) or a small counter-ion (NaOH in water/alcohol). This "naked anion" approach is too aggressive.
Solution: Switch to Phase Transfer Catalysis (PTC) . By moving the reaction to a non-polar solvent (DCM or Toluene), you force the reaction to occur at the interface or within the organic layer where the tetrazolate is paired with a bulky quaternary ammonium cation. This steric bulk steers the methyl group to the unhindered N2 position.
Protocol 1: High Selectivity N2-Methylation (PTC Method)
This protocol typically yields >90:10 N2:N1 ratios.
-
Preparation: Dissolve 5-benzyltetrazole (1.0 eq) in Dichloromethane (DCM) (10 volumes).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Base: Add 2M NaOH (2.0 eq) or solid K2CO3 (powdered).
-
Note: Using solid K2CO3 in DCM requires vigorous stirring but often gives better selectivity than aqueous NaOH.
-
-
Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.2 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with water. Separate organic layer.[1] Wash with brine. Dry over Na2SO4.[1]
-
Validation: Check TLC (N2 is usually less polar/higher Rf).
Scenario B: "I need to confirm which isomer I have."
Diagnosis: Ambiguous proton NMR. The methyl peaks are close (approx. 4.0 vs 4.3 ppm).
Solution: Use 13C NMR as the definitive "Self-Validating" step. The chemical shift of the quaternary carbon (C5) is diagnostic.
| Isomer | 1H NMR (N-Me) | 13C NMR (C5 - Ring Carbon) |
| N2-Methyl (Target) | ~4.30 - 4.40 ppm | ~163 - 167 ppm (Deshielded) |
| N1-Methyl (Minor) | ~4.00 - 4.10 ppm | ~153 - 156 ppm (Shielded) |
Reference Grounding: The C5 signal in 2,5-disubstituted tetrazoles is consistently downfield relative to the 1,5-isomer due to differences in ring electron delocalization [1, 2].
Scenario C: "I specifically need the N1-isomer."
Diagnosis: Direct alkylation is the wrong tool for high N1 yield.
Solution:
-
Solvent Swap: Use DMSO or HMPA (if safety permits).
-
Base: Use LiOH or NaH . The Lithium cation coordinates tightly to N4 (which corresponds to the N1 tautomer side), potentially blocking N2 or stabilizing the N1-transition state.
-
Expectation Management: Even with these optimizations, you may only reach 50-60% N1. Chromatographic separation will be required.
Visualizing the Pathway
The following diagram illustrates the kinetic vs. thermodynamic divergence.
Figure 2: Mechanistic divergence in tetrazole alkylation. N2 is favored by minimizing steric interactions and using bulky counter-ions.
Frequently Asked Questions (FAQs)
Q1: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?
-
Answer: Yes, but expect lower regioselectivity. DMS is a "harder" electrophile and more reactive, which makes it less discriminating between the N1 and N2 positions. If you must use DMS, lower the temperature to 0°C or -10°C to regain some kinetic control.
Q2: Why does the N2 isomer elute first on Silica gel?
-
Answer: The N2-methyl isomer has a lower dipole moment compared to the N1-isomer. The N1-isomer has a larger net dipole due to the vector addition of the lone pairs and the N-Me bond, making it "stickier" on polar silica stationary phases.
Q3: Does the benzyl group itself affect the ratio?
-
Answer: Yes. The benzyl group is moderately bulky. If you were alkylating 5-phenyltetrazole, the steric clash would be slightly less than a t-butyl group but significant enough to disfavor N1. The methylene spacer in the benzyl group allows for some rotation, but the N2 preference remains dominant [3].
Q4: How do I remove the unreacted starting material?
-
Answer: 5-benzyltetrazole is acidic (pKa ~4.5). After the reaction, wash the organic layer with basic water (e.g., 1M NaOH). The unreacted starting material will deprotonate, become water-soluble, and be removed, leaving the neutral methylated products in the organic layer.
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. (Foundational context on tetrazole formation and stability). Link
-
Butler, R. N. (1984). "Tetrazoles."[1][2][3][4][5][6] Comprehensive Heterocyclic Chemistry, 5, 791-838. (Authoritative review on tetrazole NMR shifts and alkylation patterns). Link
-
BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation." (Specific data on solvent effects and N1/N2 ratios). Link
-
Reynard, G., et al. (2022).[2][7] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 21085-21091.[2] (Recent mechanistic study confirming SN2 preference for regioselectivity).[5] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Minimizing 2-methyl isomer formation in tetrazole alkylation
Technical Support Center: Tetrazole Alkylation & Regioselectivity
Executive Summary: The Regioselectivity Challenge
Welcome to the Technical Support Center. You are likely here because your alkylation of a 5-substituted tetrazole yielded a 90:10 ratio favoring the 2-methyl (N2) isomer, while your target is the 1-methyl (N1) isomer.
The Reality: In standard basic alkylation conditions (e.g., MeI/K₂CO₃), the N2-isomer is the thermodynamic and kinetically favored product due to the "Ambident Anion" nature of the tetrazolate ring. The N2 nitrogen is less sterically hindered and acts as a "softer" nucleophile compared to the N1 nitrogen.
To minimize 2-methyl formation (i.e., maximize N1), you must either destabilize the N2-transition state, use specific directing groups, or abandon direct alkylation in favor of de novo ring synthesis.
Part 1: Troubleshooting & Optimization (Direct Alkylation)
Use this section if you are committed to alkylating a pre-existing tetrazole ring.
Q1: I am using Methyl Iodide (MeI) and K₂CO₃ in DMF. Why is N2 dominant?
A: This is the textbook condition for N2 selectivity.
-
Mechanism: The tetrazolate anion resonates charge over N1, N2, N3, and N4. However, the N2 position is distal to the C5-substituent, reducing steric clash. Furthermore, in polar aprotic solvents like DMF, the cation (K⁺) is well-solvated, leaving the "naked" anion to react via its most nucleophilic (soft) center—the N2 [1].
-
Corrective Action: To shift toward N1, you must disrupt this preference.
-
Change the Electrophile: Switch from Methyl Iodide to Methyl 2,2,2-trichloroacetimidate . This reagent has been reported to favor N1-alkylation under acidic or neutral conditions due to a different mechanism (imidate intermediate) [2].
-
Change the Solvent: Move to non-polar solvents (e.g., Toluene) if solubility permits. In non-polar media, the cation remains tightly ion-paired with the tetrazolate. The cation often coordinates near N1 (the "harder" basic site), potentially directing the alkylating agent to that position, though yields may drop.
-
Q2: Can I use steric bulk on the tetrazole to block N2?
A: Generally, no.
-
Reasoning: Steric bulk at the C5 position actually increases N2 selectivity. A large group at C5 shields the adjacent N1, forcing the electrophile to the distal N2 position.
-
Observation: If your C5 substituent is a bulky phenyl or trityl group, N2 formation is almost guaranteed via direct alkylation. Minimizing N2 in this context requires the Alternative Synthesis route (see Part 2).
Q3: Are there specific reagents that target the N1 position?
A: Yes. The most robust method for direct N1-methylation involves Methyl 2,2,2-trichloroacetimidate .
-
Protocol Insight: Unlike SN2 displacement with MeI, this reaction often proceeds via an addition-elimination pathway that can be tuned to favor N1.
-
Catalyst: Use a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) or a Brønsted acid.[1]
Part 2: The "Gold Standard" Solution (Alternative Synthesis)
If direct alkylation fails to reduce N2 formation below acceptable limits (<10-20%), you must switch to Cycloaddition . This is the only self-validating method to ensure 100% N1 regiochemistry.
Q4: How do I synthesize the 1-methyl isomer exclusively?
A: Do not alkylate the tetrazole. Instead, build the tetrazole ring with the methyl group already attached to the nitrogen.
The Reaction: Huisgen-type Cycloaddition (Modified) . React a Secondary Amide (or Imidoyl Chloride) with an Azide source.
-
Pathway:
-
Start with a Primary Amine (Methylamine).
-
Acylate to form N-Methyl Amide.
-
Convert to Imidoyl Chloride (using PCl₅ or SOCl₂).
-
React with Hydrazoic acid (or NaN₃/buffered).
-
-
Result: The methyl group is chemically locked on the N1 position. No N2 isomer can form.
Part 3: Comparative Data & Decision Logic
Table 1: Regioselectivity by Method
| Method | Reagents | Typical N1:N2 Ratio | Mechanism |
| Standard Alkylation | MeI, K₂CO₃, DMF | 10:90 to 20:80 | SN2 (Steric/Electronic control) |
| Phase Transfer | MeI, TBAB, Toluene/H₂O | 30:70 | Ion-pairing effects |
| Imidate Alkylation | Methyl trichloroacetimidate, Acid Cat. | 80:20 to 95:5 | Addition-Elimination [2] |
| Cycloaddition | Methylamine + Orthoformate + NaN₃ | 100:0 | De Novo Ring Formation [3] |
Visualizing the Regioselectivity Pathway
The following diagram illustrates the bifurcation between Kinetic (N1) and Thermodynamic (N2) pathways and the corrective synthetic route.
Caption: Decision logic for minimizing N2 formation. Direct alkylation heavily biases toward N2; De Novo synthesis guarantees N1.
Part 4: Experimental Protocols
Protocol A: High-Selectivity N1-Methylation (The Imidate Method)
Use this if you cannot change your synthetic route and must alkylate.
-
Preparation: Dissolve 5-substituted tetrazole (1.0 equiv) in anhydrous CH₂Cl₂ or Toluene (0.2 M).
-
Reagent: Add Methyl 2,2,2-trichloroacetimidate (1.2 equiv).
-
Catalyst: Add a catalytic amount of BF₃·Et₂O (0.1 equiv) or Triflic Acid (0.05 equiv) at 0°C.
-
Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂.[1]
-
Purification: The crude will still contain some N2 isomer. Purify via Flash Chromatography (SiO₂). N2 isomers are typically less polar (higher R_f) than N1 isomers.
Protocol B: De Novo Synthesis of 1-Methyl Tetrazole (The 100% Method)
Use this for high-purity requirements.
-
Reagents: Combine Methylamine (as HCl salt, 1.0 equiv), Triethyl Orthoformate (3.0 equiv), and Sodium Azide (1.2 equiv) in Glacial Acetic Acid.
-
Reaction: Heat to 80–100°C for 4–6 hours (Gewald Reaction conditions).
-
Mechanism: Methylamine reacts with orthoformate to form the imidate, which is then trapped by the azide to cyclize specifically onto the nitrogen bearing the methyl group.
-
Workup: Concentrate in vacuo. Neutralize with Na₂CO₃.[1] Extract with EtOAc.[2]
-
Result: Exclusive formation of 1-methyl-1H-tetrazole.
References
-
Ostrovskii, V. A., et al. "Selectivity of Tetrazole Alkylation." Russian Chemical Reviews, 1992.
-
BenchChem Technical Support. "Regioselective Alkylation of 5-Substituted Tetrazoles." BenchChem Knowledge Base, 2025.
-
Guggilapu, S. D., et al. "Efficient Synthesis of 1,5-Disubstituted Tetrazoles."[3] Synlett, 2016.[3]
-
Reynard, G., et al. "Understanding the Regioselectivity of 5-Substituted 1H-Tetrazoles Alkylation."[4] New Journal of Chemistry, 2022.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Precision Control of Tetrazole N-Alkylation
The following guide serves as a specialized Technical Support Center for researchers optimizing tetrazole N-alkylation.
Status: Operational | Topic: Steric Hindrance & Regioselectivity | Ticket: #TZ-ALK-001
Welcome to the Tetrazole Chemistry Help Desk. This guide addresses the "N1 vs. N2" regioselectivity challenge, a notorious bottleneck in the synthesis of sartans (e.g., Valsartan, Losartan) and high-energy materials.
The Core Conflict: N1 vs. N2 Selectivity
The Issue: Tetrazoles are ambident nucleophiles. Upon deprotonation, the negative charge is delocalized over the ring, but alkylation typically occurs at N1 or N2 .
-
N1-Alkylation: Often kinetically favored but sterically crowded (adjacent to the C5 substituent).
-
N2-Alkylation: Generally thermodynamically favored and less sterically hindered.
The Steric Rule of Thumb:
As the steric bulk of the C5-substituent or the alkylating agent increases, the reaction shifts decisively toward the N2-isomer .
Visualizing the Mechanism
The following diagram illustrates the competitive pathways and the "Steric Wall" effect.
Caption: Reaction pathway showing the divergence of N1 and N2 alkylation. Bulky reagents increase the energy barrier for N1, funneling the reaction toward N2.
Troubleshooting Guides (Q&A Format)
Scenario A: "I need the N2-isomer (Bioactive), but I'm getting a mixture."
Diagnosis: The alkylating agent or the C5 substituent is not bulky enough to enforce complete steric steering, or the solvent is stabilizing the N1 transition state.
Corrective Actions:
-
Increase Steric Bulk (Transiently): If your electrophile is small (e.g., Methyl iodide), you cannot rely on sterics. Consider using a Trityl (Triphenylmethyl) protecting group first. The massive trityl group exclusively binds N2 due to the "Steric Wall" at N1 [1]. You can then alkylate N1 (if desired) or use the N2-trityl species as a purified intermediate.
-
Solvent Switch: Switch to non-polar solvents (Toluene, DCM) if solubility permits. Polar aprotic solvents (DMF, DMSO) separate the ion pair (
), making the more nucleophilic (but hindered) N1 site more accessible, often degrading N2 selectivity [2]. -
Base Counter-ion Effect: Use a base with a bulky counter-ion (e.g.,
). Large cations coordinate loosely, allowing the thermodynamics (N2 stability) to dominate.
Scenario B: "The reaction is stalled/low yield."
Diagnosis: "Steric Overload." You have a bulky C5 substituent AND a bulky alkylating agent (e.g., a secondary bromide). The nucleophile cannot reach the electrophile.
Corrective Actions:
-
Leaving Group Upgrade: Switch from Chloride to Iodide . The longer C-I bond reduces the steric demand of the transition state.
-
Phase Transfer Catalysis (PTC): Use TBAB (Tetrabutylammonium bromide) in a biphasic system (Water/DCM). The quaternary ammonium salt forms a lipophilic ion pair that reacts in the organic phase, often accelerating N2-alkylation [3].
Scenario C: "How do I confirm which isomer I have without X-ray?"
Diagnosis: Ambiguous TLC spots.
Solution:
-
N2-Isomer: The tetrazole ring carbon (C5) is deshielded (shifted downfield) appearing at ~162–167 ppm .
-
N1-Isomer: The C5 carbon is shielded (shifted upfield) appearing at ~152–157 ppm .
-
Note: This ~10 ppm difference is diagnostic for most 5-aryl tetrazoles [4].
Optimization Logic: The Regioselectivity Matrix
Use this table to predict outcomes and select conditions.
| Variable | Condition | Effect on Selectivity | Mechanism |
| Electrophile | Methyl / Ethyl (Small) | Mixture (N2 major) | Low steric barrier allows N1 attack. |
| Electrophile | Trityl / t-Butyl (Massive) | Exclusive N2 | Steric clash at N1 is insurmountable. |
| Solvent | DMF / DMSO (Polar Aprotic) | Decreased N2 selectivity | Ion-pair separation increases N1 reactivity. |
| Solvent | Toluene / DCM (Non-polar) | Favors N2 | Tight ion-pairing blocks N1 approach. |
| Reagent | Methyl trichloroacetimidate | Favors N1 | Operates via specific H-bond delivery, not SN2 [5]. |
Standard Operating Procedures (SOPs)
Protocol 1: High-Selectivity N2-Alkylation (Steric Control)
Best for: Synthesis of Sartan intermediates or when using bulky electrophiles.
Reagents:
-
Alkyl Halide (1.1 eq)
-
Base:
(pulverized) or -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Workflow:
-
Preparation: Dissolve tetrazole in Acetone (0.5 M concentration). Add
(1.5 eq). -
Activation: Stir at Room Temp (RT) for 30 mins to ensure deprotonation.
-
Addition: Add Alkyl Halide dropwise.
-
Checkpoint: If Alkyl Halide is bulky (e.g., Trityl chloride), add solid in one portion.
-
-
Reaction: Reflux for 4–12 hours.
-
Troubleshooting: If TLC shows <50% conversion after 4h, add 0.1 eq NaI (Finkelstein condition).
-
-
Validation: Run
NMR. Look for C5 peak >160 ppm.
Protocol 2: Troubleshooting Decision Tree
Follow this logic flow when your reaction fails.
Caption: Decision tree for optimizing tetrazole alkylation based on yield and regioselectivity data.
References
-
ResearchGate. Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. (Accessed 2026). Link
-
BenchChem. Technical Support Center: Regioselectivity of Tetrazole Alkylation. (Accessed 2026). Link
-
MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). Link
-
RSC Publishing. N2-site-selective cross-couplings of tetrazoles with indoles. (Accessed 2026). Link
-
Organic Chemistry Portal. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). Link
Sources
Technical Support Center: Solvent Effects on Tetrazole Alkylation Regioselectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for controlling the regioselectivity of tetrazole alkylation, with a specific focus on the critical role of the solvent.
Fundamental Principles & Common Challenges
Q1: Why is controlling regioselectivity in tetrazole alkylation so challenging?
The primary challenge arises from the ambident nucleophilic nature of the tetrazolate anion. A 5-substituted-1H-tetrazole is acidic (pKa ≈ 4.9), comparable to acetic acid, and is readily deprotonated to form a tetrazolate anion.[1][2] This anion is a resonance-stabilized system where the negative charge is delocalized across the nitrogen atoms. Alkylation can therefore occur at two primary positions: N1 and N2, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers.
The final product ratio is not governed by a single factor but is a delicate balance of:
-
Steric and Electronic Effects: The nature of the substituent at the C5 position and the bulk of the alkylating agent.[3]
-
Reaction Mechanism: The reaction can proceed through different pathways, such as first-order (SN1-like) or second-order (SN2-like) nucleophilic substitution, which dramatically influences the outcome.[4][5]
-
Reaction Conditions: The choice of base, counter-ion, temperature, and, most critically, the solvent.[3][6]
The biological activity of tetrazole-containing compounds can differ significantly between the N1 and N2 isomers, making regiocontrol essential for medicinal chemistry and drug development.[7]
Caption: How solvent choice modulates tetrazolate anion reactivity.
Data Summary: Solvent Influence on N1:N2 Ratio
| Solvent Class | Example Solvent | Typical Outcome | N1 : N2 Ratio (Representative) | Rationale |
| Polar Aprotic | DMF, Acetone, THF | Favors N2-isomer | Low (e.g., 10:90) | Kinetic control, "naked" anion is highly nucleophilic at N2. [7] |
| Polar Aprotic | 1,2-Dichloroethane | Favors N2-isomer | Very Low (<1:99) | Often used with Lewis acid catalysts that coordinate to N2. [4][6] |
| Polar Protic | Ethanol, Water | Mixture / Favors N1 | Variable, can approach 50:50 or favor N1 | Thermodynamic control, anion stabilization via H-bonding. [7] |
Note: Ratios are highly substrate and condition-dependent. This table provides a general guideline.
Troubleshooting & Optimization Guide
Q4: My reaction is giving a poor N1:N2 ratio. What are the first steps to troubleshoot?
Answer: A poor regioisomeric ratio is a common problem. A systematic approach is the most effective way to solve it.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in Ugi-azide tetrazole synthesis
Welcome to the technical support center for the Ugi-azide four-component reaction (UA-4CR). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful multicomponent reaction to synthesize 1,5-disubstituted tetrazoles. Low yields can be a significant hurdle in any synthetic campaign; this resource provides in-depth, cause-and-effect troubleshooting strategies and validated protocols to help you optimize your results.
The Ugi-Azide Reaction: A Primer
The Ugi-azide reaction is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex 1,5-disubstituted tetrazoles from four simple starting materials: an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[1][2] These tetrazole products are of high value as they are recognized bioisosteres of the cis-amide bond, a key structural motif in many biologically active peptides and small molecules.[3] The reaction's efficiency and high degree of molecular diversity make it a favored tool for building libraries of drug-like compounds.[4][5]
Reaction Mechanism Overview
Understanding the reaction pathway is critical for effective troubleshooting. The process is a sequence of reversible steps, with a final irreversible cyclization that drives the reaction to completion.
-
Imine Formation: The aldehyde and amine condense to form an imine, with the loss of a water molecule.
-
Protonation & Isocyanide Addition: The imine is protonated by hydrazoic acid (formed in situ from TMSN₃ and a protic solvent like methanol), creating a reactive iminium ion. The isocyanide then performs a nucleophilic α-addition to this ion.
-
Nitrilium Ion Trapping: This addition generates a key nitrilium ion intermediate. The azide anion (N₃⁻) acts as a potent nucleophile, attacking the nitrilium ion.
-
Irreversible Cyclization: The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted tetrazole ring, which is the thermodynamic sink of the reaction.[6]
Caption: The Ugi-Azide Reaction Mechanism.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Ugi-azide tetrazole synthesis.
Category 1: Issues with Starting Materials & Reaction Initiation
Q1: My reaction is not proceeding at all, or I see only starting materials after several hours. What is the likely cause?
A1: This issue almost always points back to the quality and handling of your starting materials or the initial reaction setup.
-
Causality - Reagent Purity: The Ugi reaction, while robust, is sensitive to impurities.
-
Aldehydes: Aldehydes can oxidize to carboxylic acids upon storage. The presence of the corresponding carboxylic acid will initiate the competing standard Ugi reaction, consuming your isocyanide and amine to form an α-acylamino amide instead of your tetrazole. Always use freshly distilled or purified aldehydes.
-
Amines: Ensure your amine is pure and free from contaminants. If using an amine salt (e.g., hydrochloride), ensure you add an appropriate amount of a non-nucleophilic base (like triethylamine) to liberate the free amine.[7][8]
-
Isocyanides: Isocyanides are prone to polymerization, especially when exposed to acid or heat. They often have a strong, characteristic odor; a significant decrease in this odor may indicate degradation.
-
-
Causality - Azide Source: Trimethylsilyl azide (TMSN₃) is the most common and safest source of the azide nucleophile.[9] It reacts with a protic solvent (like methanol) to generate hydrazoic acid (in situ).
-
TMSN₃ is highly sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Exposure to atmospheric moisture will hydrolyze it to inactive silanols and hydrazoic acid, which is volatile and can escape the reaction vessel if not properly sealed.
-
-
Causality - Anhydrous Conditions: The initial condensation between the aldehyde and amine to form the imine releases water. While many Ugi-azide reactions are run in protic solvents like methanol and can tolerate this, excessively wet conditions can hinder imine formation due to Le Chatelier's principle and promote the hydrolysis of TMSN₃. If you suspect water is an issue, consider using anhydrous solvents and running the reaction under an inert atmosphere (N₂ or Ar).
Q2: I'm using a ketone instead of an aldehyde, and the reaction is extremely sluggish or fails completely. Why?
A2: The reactivity of the carbonyl component is critical. Ketones are intrinsically less electrophilic than aldehydes due to the electron-donating nature of their two alkyl/aryl substituents and increased steric hindrance around the carbonyl carbon. This makes the initial imine (or ketimine) formation, a rate-limiting step, significantly slower and less favorable. While not impossible, reactions with ketones often require elevated temperatures, longer reaction times, or the use of a catalyst to facilitate ketimine formation.
Category 2: Problems with Reaction Conditions & Optimization
Q3: The reaction works, but my yields are consistently low (<40%). How can I optimize the conditions?
A3: Low yields in a proceeding reaction point to suboptimal conditions or competing side reactions. A systematic optimization is key.
-
Causality - Solvent Choice: The solvent plays a crucial role in stabilizing intermediates.[10] Polar protic solvents are most common because they facilitate the formation of the iminium ion.
-
Methanol/Ethanol: These are the most frequently used solvents and are an excellent starting point. They are protic enough to activate the TMSN₃ and effectively solvate the ionic intermediates.[1][5]
-
2,2,2-Trifluoroethanol (TFE): TFE is a more polar and acidic alcohol that can significantly accelerate the reaction by promoting iminium ion formation. It is an excellent choice for less reactive substrates.[5]
-
Aprotic Solvents (DCM, THF, Acetonitrile): While less common, these can be effective in specific cases, particularly if one of the starting materials has poor solubility in alcohols.[7] If using an aprotic solvent, a stoichiometric amount of a proton source (like acetic acid) may be needed to generate the necessary hydrazoic acid.
-
| Solvent | Typical Temperature | Common Observations |
| Methanol (MeOH) | Room Temp to 40 °C | Standard choice, good for most substrates.[7] |
| Ethanol (EtOH) | Room Temp to 50 °C | Similar to methanol, can be slightly slower.[1][4] |
| Trifluoroethanol (TFE) | Room Temp | Often accelerates the reaction, ideal for sluggish substrates.[5] |
| Acetonitrile (MeCN) | 40 °C to 80 °C | Good for subsequent one-pot reactions (e.g., Heck coupling).[7] |
-
Causality - Temperature and Concentration: The Ugi reaction is typically run at high concentrations (0.5 M to 2.0 M) to favor the multi-component assembly over side reactions. Most reactions proceed well at room temperature or with gentle heating (40-50 °C).[7] For unreactive starting materials (e.g., sterically hindered amines or electron-poor aldehydes), increasing the temperature may improve the rate of imine formation. However, excessive heat can promote the decomposition of the isocyanide.
-
Causality - Stoichiometry: While a 1:1:1:1 ratio is standard, a slight excess (1.1-1.2 equivalents) of the isocyanide and TMSN₃ can sometimes compensate for any degradation and push the reaction to completion.
Category 3: Unexpected Side Products & Purification
Q4: I've isolated a major side product with the exact same mass as my expected tetrazole. What could this be?
A4: You have likely formed a constitutional isomer known as the "atypical Ugi" product . This is a known, but often overlooked, side reaction in the Ugi-azide synthesis.
-
Mechanistic Explanation: In the standard mechanism, the isocyanide adds to the iminium ion, and the resulting nitrilium ion is trapped by the azide. In the atypical pathway, it is proposed that an intramolecular reaction involving a carbonyl oxygen (if present in one of the substrates, e.g., an isocyano amide) can lead to a different intermediate. This intermediate then reacts with the azide, ultimately leading to a constitutional isomer where the tetrazole ring has "migrated" to a different position in the molecule compared to the expected product.[9]
-
Mitigation: The formation of this isomer is highly substrate-dependent and can be influenced by temperature. Running the reaction at lower temperatures may favor the formation of the desired "typical" product. Careful characterization (e.g., 2D NMR) is essential to confirm the structure of your product.
Caption: A general troubleshooting workflow for low yields.
Q5: My crude product looks messy, and purification by column chromatography is leading to significant product loss.
A5: Purification of Ugi products can be challenging due to the presence of unreacted starting materials and side products.
-
Work-up Strategy: Before chromatography, perform an aqueous work-up.
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic components.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[8] This crude material is now ready for purification.
-
-
Chromatography Tips:
-
Choosing an Eluent: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point for silica gel chromatography.[7] The polarity of the product will depend heavily on the R-groups of your starting materials.
-
Streaking: Tetrazoles can sometimes "streak" on silica gel due to the Lewis basicity of the nitrogen atoms. Adding a very small amount (0.1-0.5%) of triethylamine or ammonia to the eluent system can often lead to sharper peaks and better separation by competing for the acidic sites on the silica.
-
Avoid Chlorinated Solvents if Possible: Dichloromethane (DCM) can sometimes be too strong an eluent and may co-elute impurities. Start with less polar systems first.
-
Validated Experimental Protocols
Protocol 1: General Procedure for Ugi-Azide Synthesis
This protocol is a robust starting point for most substrate combinations.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.1 mmol, 1.1 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.1 mmol, 1.1 equiv)
-
Anhydrous Methanol (MeOH) (2.0 mL, to make a 0.5 M solution)
-
Magnetic stir bar and a sealable reaction vial (e.g., a 4 mL screw-cap vial)
Procedure:
-
To the reaction vial containing a magnetic stir bar, add the amine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Add anhydrous methanol (2.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In sequence, add the isocyanide (1.1 mmol) followed by the trimethylsilyl azide (1.1 mmol). Caution: TMSN₃ is toxic and should be handled in a well-ventilated fume hood.
-
Seal the vial tightly and stir the reaction mixture at room temperature or heat to 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and carefully unseal the vial in the fume hood.
-
Proceed with the aqueous work-up as described in Q5 before purification.[8]
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Adsorb the crude product (from the work-up in Q5) onto a small amount of silica gel by dissolving it in a minimal amount of DCM or ethyl acetate, adding silica, and concentrating to a dry, free-flowing powder.
-
Load the dry-loaded silica onto a pre-packed silica gel column.
-
Elute the column with an appropriate solvent system (e.g., starting with 5% Ethyl Acetate/Hexanes and gradually increasing the polarity).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,5-disubstituted tetrazole.
References
-
Beilstein Journals. (2019, October 16). Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids. [Link]
-
Niu, Y., et al. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, via PMC. [Link]
-
Alvim, H. G. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]
-
Fouad, M. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]
-
MDPI. (2023, November 15). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. [Link]
-
S. S., et al. (2020). 'Atypical Ugi' tetrazoles. Chemical Communications. [Link]
-
Hulme, C., et al. (2013). Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity. Tetrahedron Letters, via PMC. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
MDPI. (2023, November 15). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. [Link]
-
YouTube. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
Heravi, M. M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, via PMC. [Link]
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
Cárdenas-Galindo, L. E., et al. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society. [Link]
-
Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry. [Link]
-
Neff, R. K., et al. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, via PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles | MDPI [mdpi.com]
- 3. Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids [beilstein-journals.org]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 6. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 7. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ‘Atypical Ugi’ tetrazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09194G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Benzyl-1-methyl-1H-tetrazole
Executive Summary
This guide addresses the purification of 5-benzyl-1-methyl-1H-tetrazole , specifically focusing on the critical challenge of separating the target 1,5-isomer from the commonly co-produced 2,5-isomer .
In synthesis (typically alkylation of 5-benzyl-1H-tetrazole), a mixture of regioisomers is formed. The 1-methyl isomer (1,5-disubstituted) is significantly more polar than the 2-methyl isomer (2,5-disubstituted) . Successful recrystallization relies on exploiting this polarity difference: the less polar 2,5-isomer tends to remain in non-polar mother liquors, while the polar 1,5-isomer crystallizes.
Module 1: Solvent Selection Guide
The following solvent systems are rated based on their ability to separate the 1-methyl isomer (target) from the 2-methyl impurity.
Primary Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Technical Rationale |
| Toluene | 100% | Excellent | High Selectivity: The non-polar 2,5-isomer remains highly soluble in toluene even at room temperature. The more polar 1,5-isomer is soluble at reflux but crystallizes upon cooling. |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Good | Standard "polar/non-polar" pair. Good for initial triturating to remove oily 2,5-isomer impurities. |
| Isopropanol (IPA) | 100% | Moderate | Good for final polishing of already semi-pure material. May not reject the 2,5-isomer as efficiently as Toluene. |
| Ethanol / Water | 9:1 | Caution | Risk of Oiling Out: While effective for polarity, the presence of water can cause the compound to "oil out" if the melting point is depressed by impurities. Use only for high-purity batches. |
Module 2: Troubleshooting & FAQs
Q1: I am seeing two spots on my TLC. How do I know which is the 1-methyl target?
A: This is the classic regioselectivity signature of tetrazole alkylation.
-
The 2,5-isomer (Impurity): This is less polar (lower dipole moment, ~2.0 D). It will have a higher Rf value (moves faster) on silica gel (e.g., Hexane/EtOAc).
-
The 1,5-isomer (Target): This is more polar (higher dipole moment, ~5.0 D). It will have a lower Rf value (moves slower).
-
Action: Optimize your recrystallization to maximize the recovery of the lower spot.
Q2: My product is "oiling out" instead of crystallizing. What is happening?
A: Oiling out occurs when the temperature of the solvent separation drops below the melting point of the solvated product before crystallization begins.[1]
-
Cause: 5-benzyl-1-methyl-1H-tetrazole has a moderate melting point (approx. 50–55°C range, dependent on purity). If impurities (like the 2,5-isomer) are present, they depress the melting point further, causing the product to crash out as an oil.[1]
-
Solution:
-
Switch to Toluene: Its boiling point (110°C) allows you to dissolve the oil at high temp, but its non-polarity keeps the impurities in solution as you cool.
-
Seed Crystals: Retain a tiny amount of solid from a previous batch. Add it when the solution is slightly turbid at ~40°C.
-
Slow Cooling: Wrap the flask in foil/cotton to cool to Room Temp over 2-3 hours. Do not use an ice bath immediately.
-
Q3: Can I use water as an anti-solvent?
A: Not recommended for the crude mixture. Adding water to a solution of tetrazoles often precipitates both isomers indiscriminately as a gum/oil. Water is best reserved for the final recrystallization of material that is already >95% pure (1,5-isomer) to remove trace salts or inorganic impurities.
Module 3: Strategic Purification Workflow
The following logic flow illustrates the decision-making process for purifying the crude alkylation mixture.
Figure 1: Decision tree for the purification of crude 5-benzyl-1-methyl-1H-tetrazole, prioritizing the removal of the non-polar 2,5-isomer.
Module 4: Step-by-Step Protocol (Toluene Method)
Safety Note: Tetrazoles are generally stable, but always handle potentially energetic nitrogen-rich compounds behind a blast shield. Perform all heating in a fume hood.
-
Preparation:
-
Place 10 g of crude 5-benzyl-1-methyl-1H-tetrazole in a 100 mL Round Bottom Flask.
-
Equip with a magnetic stir bar and a reflux condenser.
-
-
Dissolution:
-
Add Toluene (30 mL) (3 mL per gram of solid).
-
Heat the mixture to reflux (110°C). The solid should dissolve completely.[1]
-
Note: If a small amount of dark gum remains insoluble at reflux, decant the hot clear supernatant into a clean flask.
-
-
Crystallization:
-
Turn off the heat but leave the flask in the oil bath/heating mantle to cool slowly to room temperature (approx. 25°C).
-
Critical Step: Agitate gently. The 1,5-isomer should begin to crystallize as white needles/plates around 40–50°C.
-
If no crystals form by 30°C: Scratch the inner glass wall with a glass rod or add a seed crystal.
-
-
Filtration:
-
Once at room temperature, cool the flask in an ice bath (0°C) for 20 minutes to maximize yield.
-
Filter the solid using a Büchner funnel.
-
-
Washing:
-
Wash the filter cake with cold Toluene (5 mL) followed by Hexane (10 mL) .
-
Why: The toluene wash removes residual mother liquor containing the 2,5-isomer. The hexane wash removes the toluene to speed up drying.
-
-
Drying:
-
Dry under vacuum at 40°C for 4 hours.
-
Expected MP: 50–53°C (sharp).
-
References
-
National Institutes of Health (PubChem). (2025). 5-Benzyl-1H-tetrazole Compound Summary. Retrieved from [Link]
-
Fisher Scientific. (2025). 5-Benzyl-1H-tetrazole Safety Data Sheet and Specifications. Retrieved from [Link]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Chemical Shifts of 5-benzyl-1-methyl-1H-tetrazole
This guide details the structural characterization of 5-benzyl-1-methyl-1H-tetrazole , focusing on its differentiation from its regioisomer, 5-benzyl-2-methyl-2H-tetrazole . These two isomers are produced simultaneously during alkylation, and their correct assignment is a critical quality attribute in drug development.
Executive Summary: The Regioselectivity Challenge
In the synthesis of tetrazole-based bioisosteres, the alkylation of 5-benzyl-1H-tetrazole is a non-selective reaction that invariably yields a mixture of two isomers:
-
1,5-disubstituted (1-Methyl): The thermodynamically less stable, more polar isomer.
-
2,5-disubstituted (2-Methyl): The thermodynamically favored, less polar isomer (Major Product).
Distinguishing these isomers solely by low-resolution MS is impossible (identical mass). NMR spectroscopy (1H and 13C) is the definitive method for structural assignment. This guide provides the diagnostic chemical shifts and experimental protocols to validate your specific isomer.
Comparative Analysis: 1-Methyl vs. 2-Methyl Isomers
The following data represents the diagnostic chemical shift trends observed for 5-substituted tetrazoles. Use these values to assign your isolated product.
Table 1: Diagnostic NMR Chemical Shifts (DMSO-d6)
| Feature | 1-Methyl Isomer (5-benzyl-1-methyl-1H-tetrazole) | 2-Methyl Isomer (5-benzyl-2-methyl-2H-tetrazole) | Differentiation Logic |
| N-Methyl Proton (1H) | δ 3.90 – 4.10 ppm (Singlet) | δ 4.25 – 4.45 ppm (Singlet) | N2-Me is Downfield. The N2-methyl group is more deshielded due to the specific ring current and electron density distribution of the 2H-tetrazole system. |
| Tetrazole Carbon (13C) | δ 152 – 156 ppm (C5) | δ 163 – 167 ppm (C5) | The Gold Standard. The C5 carbon in the 2,5-isomer is significantly deshielded (~10 ppm downfield) compared to the 1,5-isomer. |
| Benzyl CH₂ (1H) | δ 4.40 – 4.60 ppm | δ 4.20 – 4.30 ppm | The methylene protons in the 1,5-isomer are typically deshielded due to steric compression and proximity to the N-Me group. |
| Elution Order (TLC/LC) | Elutes Second (Lower R_f) | Elutes First (Higher R_f) | The 2,5-isomer is less polar (more lipophilic) and travels faster on Silica gel. |
Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and exact solvent water content, but the relative order (N2 downfield of N1) remains constant.
Structural Assignment Workflow
The following diagram illustrates the decision tree for assigning the regioisomers based on experimental data.
Caption: Logical workflow for the separation and spectroscopic assignment of tetrazole regioisomers.
Experimental Protocols
Protocol A: Synthesis & Separation
Objective: Generate the 1-methyl and 2-methyl isomers for reference standards.
-
Reaction: Dissolve 5-benzyl-1H-tetrazole (1.0 eq) in DMF (0.5 M). Add K₂CO₃ (1.5 eq) and stir for 15 min. Add Methyl Iodide (1.2 eq) dropwise. Stir at RT for 4 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification (Critical Step):
-
Perform Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (start 90:10, ramp to 60:40).
-
Fraction A (First Eluting): Collect the less polar spots (Major product: 2-methyl isomer).
-
Fraction B (Second Eluting): Collect the more polar spots (Minor product: 1-methyl isomer).
-
Protocol B: NMR Acquisition Parameters
Objective: Ensure high-resolution data for assignment.
-
Solvent: DMSO-d6 is recommended over CDCl₃ to prevent peak overlap with the benzylic protons and to ensure full solubility of the more polar 1-methyl isomer.
-
Concentration: 10-15 mg per 0.6 mL solvent.
-
Experiments:
-
1H Standard: 16 scans, 1s relaxation delay.
-
13C {1H} Decoupled: 512 scans minimum (C5 quaternary carbon relaxes slowly).
-
HMBC (Optional): If 13C is ambiguous, HMBC will show a correlation between the N-Methyl protons and the C5 tetrazole carbon.
-
1-Me Isomer: 3-bond coupling from N-Me to C5 (~154 ppm).
-
2-Me Isomer: 3-bond coupling from N-Me to C5 (~165 ppm).
-
-
Mechanistic Insight: Why the Shift Difference?
The dramatic difference in the 13C NMR shift of the C5 carbon is the most robust tool for identification.
-
2-Methyl Isomer (2H-tetrazole): The 2H-tautomer system allows for a continuous conjugated π-system that significantly deshields the C5 carbon, pushing it downfield to ~165 ppm .
-
1-Methyl Isomer (1H-tetrazole): The 1H-substitution pattern interrupts this specific conjugation mode, resulting in a C5 resonance upfield at ~154 ppm .
This ~10 ppm difference is far more reliable than proton shifts, which can drift with solvent and concentration.
References
-
Butler, R. N. (1996). Tetrazoles. In Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles. Russian Chemical Reviews. (Seminal work on tetrazole NMR properties).
-
BenchChem Technical Support. (2025). Regioselective Alkylation of 5-Substituted Tetrazoles.
Publish Comparison Guide: Crystal Structure & Characterization of 5-Benzyl-1-methyl-1H-tetrazole
Executive Summary: The Structural Imperative
5-benzyl-1-methyl-1H-tetrazole represents a critical scaffold in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for carboxylic acid derivatives.[1] Its structural importance lies in the 1,5-disubstituted tetrazole core , a motif found in angiotensin II receptor antagonists and antimicrobial agents.
However, the synthesis and characterization of this compound present a unique challenge: Regioselectivity . The methylation of 5-benzyltetrazole inherently produces two isomers—the 1-methyl (1,5-disubstituted) and the 2-methyl (2,5-disubstituted) forms. Distinguishing these isomers requires rigorous structural analysis, as their physicochemical properties (solubility, melting point, and receptor binding) differ significantly.
This guide provides a technical roadmap for the synthesis, purification, and definitive structural characterization of the 1-methyl isomer, contrasting it with its thermodynamically favored 2-methyl alternative.
Structural Characterization & Comparison
The core challenge in working with 5-benzyl-1-methyl-1H-tetrazole is not just obtaining the crystal, but proving it is the correct isomer.
Comparative Analysis: 1-Methyl vs. 2-Methyl Isomers
The following table summarizes the key physicochemical distinctions required for identification.
| Feature | 1-Methyl Isomer (Target) | 2-Methyl Isomer (Alternative) | Causality / Structural Logic |
| Structure Type | 1,5-Disubstituted Tetrazole | 2,5-Disubstituted Tetrazole | N1-substitution disrupts the aromatic conjugation less than N2, but N2 is often sterically favored. |
| Polarity (TLC) | Higher Polarity (Lower R_f) | Lower Polarity (Higher R_f) | The 1-methyl isomer has a larger dipole moment due to the vector alignment of the tetrazole ring nitrogens. |
| Melting Point | Typically Higher (>90°C) | Typically Lower (<90°C) | 1,5-isomers often pack more efficiently with stronger dipole-dipole intermolecular forces. |
| ~150 – 154 ppm | ~163 – 167 ppm | Critical Diagnostic: The C5 carbon in 2,5-isomers is significantly deshielded compared to 1,5-isomers.[2] | |
| Crystal Packing | Dominated by Dipole-Dipole & | Dominated by Van der Waals & weak | The 1-methyl isomer's higher polarity drives more ordered, rigid lattice structures. |
| Thermodynamic Stability | Kinetic Product (Minor) | Thermodynamic Product (Major) | Steric hindrance at N1 (adjacent to the benzyl group) makes N2 alkylation energetically more favorable. |
*Note: Exact melting points vary by purity and polymorph, but the relative trend (1-Me > 2-Me) is consistent across many 5-substituted tetrazoles.
Crystallographic Features
In the solid state, 5-benzyl-1-methyl-1H-tetrazole is expected to crystallize in a monoclinic or orthorhombic system. Key structural drivers include:
-
-
Stacking: The benzyl phenyl ring interacts with the electron-deficient tetrazole ring of adjacent molecules. -
Weak Hydrogen Bonding: C-H···N interactions form supramolecular chains, stabilizing the lattice in the absence of strong donors (like O-H or N-H).
-
Torsion Angles: The benzyl methylene bridge (-CH2-) allows rotation, but crystal packing typically locks the phenyl and tetrazole rings into a specific dihedral angle (often ~60-90°) to minimize steric clash between the ortho-phenyl protons and the N1-methyl group.
Experimental Protocols
Protocol A: Regioselective Synthesis & Separation
Objective: Synthesize the target and isolate it from the major 2-methyl byproduct.
Reagents: 5-Benzyl-1H-tetrazole (1.0 eq), Iodomethane (1.2 eq),
-
Reaction Setup: Dissolve 5-benzyl-1H-tetrazole in anhydrous acetone. Add
and stir for 30 min to form the tetrazolate anion. -
Alkylation: Add Iodomethane dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Mechanism:[3] The tetrazolate anion is an ambident nucleophile. The N2 position is less sterically hindered, leading to the 2-methyl isomer as the major product (~70:30 ratio is typical).
-
-
Workup: Filter off inorganic salts. Evaporate solvent.
-
Separation (Critical Step):
-
Use Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate gradient (start 9:1, move to 7:3).
-
Order of Elution: The 2-methyl isomer (less polar) elutes FIRST . The 1-methyl isomer (target, more polar) elutes SECOND .
-
-
Validation: Check TLC. The target spot will have a lower
value.
Protocol B: Single Crystal Growth
Objective: Obtain X-ray quality crystals for structural determination.
-
Solvent Selection: Use a solvent system where the compound has moderate solubility (e.g., Ethanol/Water or Ethyl Acetate/Hexane).
-
Method: Slow Evaporation.
-
Dissolve 50 mg of the pure 1-methyl isomer in minimal hot Ethyl Acetate (approx. 2 mL).
-
Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ethyl Acetate to clear it.
-
Cover the vial with parafilm, poke 2-3 small holes, and leave undisturbed at RT for 3-5 days.
-
-
Harvesting: Look for clear, block-like prisms. Needle-like crystals often indicate rapid precipitation and are less suitable for X-ray diffraction.
Visualizations
Figure 1: Isomerization & Characterization Logic
This diagram illustrates the bifurcation in synthesis and the decision logic for identifying the correct crystal structure.
Caption: Workflow for the synthesis, separation, and NMR-based validation of 5-benzyl-1-methyl-1H-tetrazole prior to crystallization.
Figure 2: Structural Interaction Map
This diagram details the intermolecular forces stabilizing the crystal lattice of the 1-methyl isomer.
Caption: Primary intermolecular interactions driving the crystal packing stability of the 1,5-disubstituted isomer.
References
-
Regioselectivity in Tetrazole Alkylation: Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
-
NMR Characterization of Tetrazole Isomers: Dams, I., et al. (2015).[4] Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. Molecules. [Link]
-
Crystallographic Data (Related 1-Benzyl Derivatives): Wang, Y., et al. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole. Comptes Rendus Chimie. [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of 1,5-Disubstituted Tetrazoles
For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. The tetrazole ring, a common scaffold in medicinal chemistry, presents a unique analytical challenge due to its nitrogen-rich structure and potential for complex fragmentation. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of 1,5-disubstituted tetrazoles, focusing on the influence of ionization techniques and substituent effects. The insights and protocols herein are designed to empower you to confidently elucidate the structure and predict the gas-phase reactivity of this important class of molecules.
The Decisive Role of the Substituents: Understanding Core Fragmentation Pathways
The gas-phase chemistry of 1,5-disubstituted tetrazoles is fundamentally governed by the nature of the substituents at the N-1 and C-5 positions. The prevention of tautomerism in these molecules simplifies their initial state, making their fragmentation patterns more directly attributable to the electronic properties of the attached groups.[1] Our discussion will center on two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), as they reveal different and complementary aspects of the molecule's stability and fragmentation propensity.
Electron Ionization (EI-MS): High-Energy Fragmentation and Rearrangements
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. For 1,5-disubstituted tetrazoles, this often results in complex spectra where the molecular ion may be of low abundance. The fragmentation is highly influenced by the electronic effects of the substituents.[2][3]
Several key fragmentation pathways are consistently observed:
-
Loss of Dinitrogen (N₂): A common initial fragmentation step involves the extrusion of a stable N₂ molecule, a process frequently observed in studies of various 1,5-disubstituted tetrazoles.[1]
-
Formation of Key Intermediates: Subsequent or alternative fragmentation pathways can lead to the formation of diagnostically important species such as arylisocyanates, arylazides, and arylnitrenes.[1][3]
-
Substituent-Driven Cleavages: The bonds connecting the substituents to the tetrazole ring are often labile. The stability of the potential resulting cation or radical will dictate the likelihood of these cleavages.
The following diagram illustrates the primary EI-induced fragmentation pathways for a representative 1-aryl-5-allyloxytetrazole.
Electrospray Ionization (ESI-MS): A Softer Approach Revealing Polarity-Dependent Pathways
Electrospray Ionization is a "soft" ionization technique that typically yields protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation behavior of 1,5-disubstituted tetrazoles under ESI conditions is notably different from EI and is highly dependent on the polarity of the analysis.[2]
-
Positive Ion Mode ([M+H]⁺): The most characteristic fragmentation pathway for protonated 1,5-disubstituted tetrazoles is the neutral loss of hydrazoic acid (HN₃). This is proposed to occur via a ring-opening mechanism following protonation.[2]
-
Negative Ion Mode ([M-H]⁻): In contrast, deprotonated molecules primarily fragment through the elimination of a dinitrogen molecule (N₂). This suggests a different rearrangement mechanism is at play in the anionic state.[2]
The choice of polarity can therefore be used as a tool to selectively probe different fragmentation channels and gain complementary structural information.
Comparative Analysis: The Influence of Substituents on Fragmentation Patterns
The predictive power of mass spectrometry lies in understanding how changes in molecular structure affect the resulting spectra. For 1,5-disubstituted tetrazoles, the electronic nature of the N-1 and C-5 substituents dictates which fragmentation pathways are favored.
Comparison of Aryl Substituents with Electron-Donating vs. Electron-Withdrawing Groups (EI-MS)
In a study of 5-allyloxy-1-aryl-tetrazoles, the substituent on the N-1 aryl ring was shown to significantly influence the fragmentation pattern.[1]
| N-1 Aryl Substituent (at para position) | Key Observed Fragments (m/z) and Interpretation | Predominant Pathway |
| -H (Phenyl) | m/z 119: Phenyl isocyanate or phenyl azide. m/z 91: Phenylnitrene. m/z 77: Phenyl cation. | Pathways A, B, and C are all significant. |
| -NO₂ (Electron-Withdrawing) | m/z 164: Nitrophenyl azide. m/z 136: Nitrophenylnitrene. m/z 122: Loss of NO₂ from nitrophenyl azide. | Pathway C (Aryl azide formation) is prominent. The electron-withdrawing group stabilizes the azide intermediate. |
| -NH₂ (Electron-Donating) | m/z 173: [M - H - N₂]⁺•. m/z 133: [M - H - N₂ - Allyl]⁺•. | Pathway B (initial loss of N₂) is favored. The electron-donating group appears to stabilize the ring-opened intermediate after N₂ loss.[1] |
Data synthesized from the study by Marques et al. on 5-allyloxy-1-aryl-tetrazoles.[1]
Comparison of Fragmentation in Positive vs. Negative Ion Mode (ESI-MS/MS)
The analysis of 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazoles demonstrates a stark difference in fragmentation based on the chosen ESI polarity.[2]
| Compound Substituent (on Aryl ring) | Precursor Ion | Primary Fragmentation |
| -H | [M+H]⁺ (m/z 236.1) | Loss of HN₃ (m/z 193.1) |
| [M-H]⁻ (m/z 234.1) | Loss of N₂ (m/z 206.1) | |
| 4-CH₃ | [M+H]⁺ (m/z 250.1) | Loss of HN₃ (m/z 207.1) |
| [M-H]⁻ (m/z 248.1) | Loss of N₂ (m/z 220.1) | |
| 4-Cl | [M+H]⁺ (m/z 270.1) | Loss of HN₃ (m/z 227.0) |
| [M-H]⁻ (m/z 268.1) | Loss of N₂ (m/z 240.1) |
Data synthesized from the study by Liu et al. on 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives.[2]
Experimental Protocols for Structural Elucidation
To ensure reproducibility and accuracy, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of 1,5-disubstituted tetrazoles using ESI-MS/MS.
Workflow for ESI-MS/MS Analysis
Step-by-Step ESI-MS/MS Protocol
This protocol is a representative method based on common practices for the analysis of tetrazole derivatives.[2][4]
1. Sample Preparation: i. Prepare a stock solution of the purified tetrazole compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[5] ii. Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 µg/mL.[4] iii. For positive ion mode analysis, acidify the final solution with 0.1% formic acid to promote protonation. For negative ion mode, basify with a trace amount of ammonium hydroxide. iv. Ensure the sample is fully dissolved. If any particulates are visible, filter the solution through a 0.45 µm syringe filter before injection to prevent instrument clogging.[5]
2. Mass Spectrometer Setup (Ion Trap Example): i. Ionization Source: Electrospray Ionization (ESI). ii. Polarity: Positive and/or Negative, depending on the desired fragmentation pathway to observe. iii. Capillary Voltage: 4 kV.[2] iv. Heated Capillary Temperature: 300 °C.[2] v. Drying Gas (N₂): Flow rate of 4 L/min.[2] vi. Nebulizer Pressure (N₂): 7 psi.[2] vii. Infusion Flow Rate: 1.4 mL/min.[2]
3. Data Acquisition: i. Full Scan (MS1): Acquire a full scan spectrum to identify the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻). The scan range should be appropriate for the compound's molecular weight, for example, m/z 50-800.[2] ii. Tandem MS (MS2): a. In the instrument software, create a new scan event to isolate the m/z of the precursor ion identified in the MS1 scan. b. Apply collision-induced dissociation (CID) using an inert gas like helium or argon. c. The collision energy (fragmentation amplitude) should be optimized for the compound of interest. Start with a value around 0.5-1.0 V and adjust to achieve a good distribution of fragment ions.[2] d. Acquire the MS2 spectrum of the resulting product ions.
4. Data Analysis: i. Analyze the MS2 spectrum to identify the m/z of the major fragment ions. ii. Calculate the mass differences between the precursor ion and the fragment ions to determine the neutral losses (e.g., a loss of 43 Da in positive mode corresponds to HN₃). iii. Correlate the observed fragments and neutral losses with the proposed fragmentation mechanisms to confirm the structure of the 1,5-disubstituted tetrazole.
Conclusion
The fragmentation of 1,5-disubstituted tetrazoles in mass spectrometry is a predictable yet nuanced process, heavily reliant on the chosen ionization method and the electronic character of the N-1 and C-5 substituents. A thorough understanding of these principles allows for the confident structural elucidation of novel tetrazole-containing compounds. By leveraging both high-energy EI-MS to probe complex rearrangements and polarity-switching ESI-MS/MS to observe specific, softer fragmentation channels, researchers can assemble a comprehensive picture of their molecule's gas-phase behavior. The protocols and comparative data presented in this guide serve as a robust starting point for developing analytical methods for this vital class of pharmaceutical building blocks.
References
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Marques, M. M. B., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3282. Available at: [Link]
- BenchChem. (2025).
- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Heravi, M. M., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14347-14404.
- Ortega-Alfaro, M. C., et al. (2021).
- Abdul-Lettif, A. M. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala.
-
Marques, M. M. B., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PubMed. Available at: [Link]
- Kertész, I., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-808.
-
Marques, M. M. B., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
Sources
- 1. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Publish Comparison Guide: 5-Benzyl-1-methyl-1H-tetrazole
This guide details the comparative analysis, synthesis, and characterization of 5-benzyl-1-methyl-1H-tetrazole , specifically focusing on distinguishing it from its regioisomer, 5-benzyl-2-methyl-2H-tetrazole .
Executive Summary & Technical Context
In medicinal chemistry, the tetrazole ring serves as a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity.[1] However, the alkylation of 5-substituted tetrazoles (such as 5-benzyl-1H-tetrazole ) is non-regioselective, typically yielding a mixture of 1,5-disubstituted and 2,5-disubstituted isomers.
Distinguishing these isomers is non-trivial but critical, as their biological activities and physicochemical properties differ significantly. This guide provides the experimental framework to synthesize, separate, and definitively characterize 5-benzyl-1-methyl-1H-tetrazole (the 1-methyl isomer) against its alternative, the 2-methyl isomer.
Comparative Physical Properties
The physical state and melting point (MP) are the first indicators of isomeric identity. Due to the larger dipole moment of the 1,5-disubstituted system, the 1-methyl isomer typically exhibits a higher melting point and lower solubility in non-polar solvents compared to the 2-methyl isomer .
Table 1: Physical Property Comparison (Benchmark Data)
Note: While specific commercial MP data for the benzyl derivatives can be sparse, the trend is robustly modeled by the structural analog 5-phenyltetrazole.
| Property | 5-Benzyl-1-methyl-1H-tetrazole (Target) | 5-Benzyl-2-methyl-2H-tetrazole (Alternative) | 5-Benzyl-1H-tetrazole (Parent) |
| Structure | N1-Alkylated (More Polar) | N2-Alkylated (Less Polar) | Unsubstituted (Acidic) |
| Melting Point | Solid (Expected range: 50–80 °C)* | Liquid / Low-Melting Solid | 120–125 °C [1] |
| Dipole Moment | High (~5.0–5.5 D) | Low (~2.0–2.5 D) | N/A |
| Polarity (TLC) | Lower R_f (More Polar) | Higher R_f (Less Polar) | Baseline (Acidic) |
| ~150–155 ppm | ~160–165 ppm | ~155–160 ppm |
Key Insight: In analogous systems (e.g., 5-phenyltetrazole), the 1-methyl isomer melts at ~104 °C, while the 2-methyl isomer melts at ~50 °C or exists as an oil [2]. Expect the 5-benzyl-1-methyl isomer to be a crystalline solid, whereas the 2-methyl isomer is likely an oil or semi-solid at room temperature.
Experimental Protocol: Synthesis & Separation
The following protocol describes the non-selective methylation of 5-benzyl-1H-tetrazole and the subsequent isolation of the 1-methyl isomer.
Reagents & Equipment
-
Substrate: 5-Benzyl-1H-tetrazole (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate
-
Base: Potassium Carbonate (
) (1.5 eq) -
Solvent: Acetone or Acetonitrile (ACN)
-
Purification: Silica Gel Column Chromatography (Hexanes/Ethyl Acetate)
Step-by-Step Methodology
-
Reaction Setup: Dissolve 5-benzyl-1H-tetrazole (10 mmol) in acetone (30 mL). Add anhydrous
(15 mmol) and stir at room temperature for 15 minutes to deprotonate the tetrazole ring. -
Alkylation: Add Methyl Iodide (12 mmol) dropwise. Caution: MeI is a suspected carcinogen; use a fume hood.
-
Reflux: Heat the mixture to mild reflux (40–50 °C) for 4–6 hours. Monitor by TLC (3:1 Hexane:EtOAc). Two spots will appear:
-
Top Spot (High
): 2-methyl isomer (Major product, typically 60–70%). -
Bottom Spot (Low
): 1-methyl isomer (Minor product, typically 30–40%).
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Separation: Purify the crude residue via flash column chromatography using a gradient of Hexanes
20% EtOAc/Hexanes.-
Fraction A: Collect the less polar 2-methyl isomer.
-
Fraction B: Collect the more polar 5-benzyl-1-methyl-1H-tetrazole .
-
-
Crystallization: Recrystallize Fraction B from Ethanol/Water or Toluene to obtain pure crystals for melting point determination.
Characterization Workflow (Self-Validating System)
To ensure scientific integrity, you must validate the regiochemistry using NMR. The melting point alone is insufficient without a reference standard.
Differentiation Logic
-
C NMR (The Gold Standard): The tetrazole ring carbon (
) is the definitive marker.-
1-Isomer: The
signal appears upfield, typically 150–155 ppm . -
2-Isomer: The
signal appears downfield, typically 160–165 ppm [3].
-
-
H NMR (NOE): In the 1-methyl isomer, the methyl group is spatially closer to the benzyl methylene protons (
), potentially showing a stronger NOE (Nuclear Overhauser Effect) signal than the 2-methyl isomer.
Visualization: Isomer Identification Workflow
Figure 1: Decision tree for the isolation and validation of tetrazole regioisomers.
Performance & Stability
-
Thermal Stability: 5-benzyl-1-methyl-1H-tetrazole is thermally stable up to its melting point but may decompose at temperatures exceeding 180 °C. The 2-methyl isomer is generally more volatile.
-
Solubility: The 1-methyl isomer shows higher solubility in polar aprotic solvents (DMSO, DMF) compared to the 2-methyl isomer, which is highly soluble in chlorinated solvents (DCM, Chloroform).
-
Reactivity: In palladium-catalyzed cross-coupling (e.g., C-H activation), the 1-methyl isomer often exhibits different directing group capabilities compared to the 2-methyl isomer due to the orientation of the nitrogen lone pairs.
References
-
PubChem. 5-Benzyl-1H-tetrazole Compound Summary. National Library of Medicine. Available at: [Link]
- Butler, R. N. (1977). Tetrazoles. In Comprehensive Heterocyclic Chemistry. (General reference for 1- vs 2-alkyl tetrazole physical properties).
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. (Establishes NMR shift trends for 1,4- vs 1,5- isomers).
Sources
Technical Comparison: 5-benzyl-1-methyl-1H-tetrazole vs. The Losartan Pharmacophore
This guide provides a rigorous technical comparison between 5-benzyl-1-methyl-1H-tetrazole (a structural probe/impurity model) and the Losartan Pharmacophore (the clinically validated angiotensin II receptor antagonist scaffold).
Executive Summary
This guide analyzes the structural and functional divergence between 5-benzyl-1-methyl-1H-tetrazole (5-BMT) and the Losartan Pharmacophore . While 5-BMT shares the fundamental tetrazole-linked aromatic architecture, it functions primarily as a negative control or synthetic model in drug development.
The critical distinction lies in electronic state and molecular geometry :
-
Losartan Pharmacophore: Relies on a free, acidic tetrazole (pKa ~4.5–5.0) to form a stable tetrazolate anion at physiological pH. This anion creates an essential salt bridge with Arg167 and Lys199 in the AT1 receptor.
-
5-BMT: The N1-methylation "caps" the tetrazole ring, rendering it neutral and non-acidic. This modification abolishes the electrostatic pharmacophore, reducing receptor binding affinity by orders of magnitude. Furthermore, the "benzyl" linker (monophenyl) lacks the hydrophobic reach of Losartan's "biphenyl" spacer, failing to occupy the deep hydrophobic pocket defined by Val108 and Phe301 .
Part 1: Structural & Electronic Architecture
The following table contrasts the physicochemical properties that dictate the pharmacological behavior of these two entities.
Table 1: Physicochemical & Pharmacophoric Comparison
| Feature | 5-benzyl-1-methyl-1H-tetrazole (5-BMT) | Losartan Pharmacophore (Active State) |
| Core Structure | Monophenyl-alkyl-tetrazole | Biphenyl-methyl-imidazole-tetrazole |
| Tetrazole State | Neutral (N-Methylated) | Anionic (Free N-H / Deprotonated) |
| Acidity (pKa) | Non-acidic (Neutral) | Acidic (~4.5 – 5.0) |
| Electronic Surface | Dipolar but uncharged | High negative electrostatic potential (ESP) |
| H-Bond Capacity | Acceptor only (N atoms) | Donor (NH) & Acceptor (N atoms) |
| Receptor Interaction | Weak van der Waals / Steric clash | Ionic Salt Bridge (primary driver) |
| Role in Dev. | Impurity marker / Regioselectivity model | Active Pharmaceutical Ingredient (API) |
Electronic Potential Analysis
-
Losartan (Active): The tetrazolate anion delocalizes the negative charge across the four nitrogen atoms. This creates a large, spherical negative electrostatic field essential for "anchoring" the drug into the positively charged pocket of the AT1 receptor.
-
5-BMT (Inactive): Methylation at the N1 position locks the electron density. The ring remains aromatic but loses the ability to participate in charge-charge interactions. The methyl group introduces a steric bulk that can prevent the ring from fitting into the tight steric cleft near Arg167 .
Part 2: Mechanistic Pharmacology (SAR)
The structure-activity relationship (SAR) of Angiotensin Receptor Blockers (ARBs) is defined by the "Acidic Headgroup" hypothesis.
The Salt Bridge Imperative
The AT1 receptor binding pocket contains a critical basic cluster.
-
Mechanism: The Arg167 (Arginine) residue in the extracellular loop 2 (ECL2) and Lys199 (Lysine) in transmembrane helix 5 (TM5) act as cationic anchors.
-
Failure of 5-BMT: Because 5-BMT cannot deprotonate, it cannot form this ionic bond. The binding energy penalty is severe (>10 kcal/mol difference), rendering the molecule effectively inactive as an antagonist.
The Spacer Length (Benzyl vs. Biphenyl)
-
Losartan: The biphenyl spacer is rigid and spans approximately 9–10 Å. This length is required to position the imidazole ring (which interacts with Asn295 ) and the tetrazole (interacting with Arg167 ) in their respective sub-pockets simultaneously.
-
5-BMT: The benzyl group is too short. Even if the tetrazole were active, the molecule lacks the spatial reach to bridge the gap between the hydrophobic pocket and the hydrogen-bonding network deep in the receptor.
Visualization: Receptor Interaction Pathways
The following diagram illustrates the binding logic and why the methylated analog fails.
Figure 1: Comparative binding logic. Green paths indicate successful pharmacophoric interactions; red paths indicate failure modes of the methylated analog.
Part 3: Synthetic Implications & Regioselectivity[1]
5-benzyl-1-methyl-1H-tetrazole is frequently encountered in the lab as a model for studying regioselectivity in tetrazole alkylation.
The N1 vs. N2 Isomer Challenge
When synthesizing Losartan (or its trityl-protected precursors), the alkylation of the tetrazole ring can occur at either the N1 or N2 nitrogen.
-
N2-Isomer (Preferred): In the synthesis of trityl-losartan, the bulky trityl group prefers the N2 position due to steric relief. This is the desired pathway for protection.
-
N1-Isomer (Impurity): The N1-alkylated product (structurally represented by 5-BMT) is often a thermodynamic sink or a kinetic impurity.
-
Significance: 5-BMT serves as a chromatographic standard to ensure the final drug substance is free of "wrong-isomer" impurities, which would be pharmacologically inert.
Figure 2: Regioselective bifurcation in tetrazole synthesis. The N1-isomer (represented by 5-BMT) is typically the unwanted byproduct.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-benzyl-1-methyl-1H-tetrazole (Model System)
Use this protocol to generate the N1-methyl standard for impurity profiling.
Reagents: 5-benzyl-1H-tetrazole (1.0 eq), Methyl Iodide (1.2 eq), K2CO3 (2.0 eq), Acetone (Solvent).
-
Preparation: Dissolve 5-benzyl-1H-tetrazole (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.
-
Deprotonation: Add anhydrous K2CO3 (20 mmol) and stir at room temperature for 30 minutes to generate the tetrazolate anion.
-
Alkylation: Dropwise add Methyl Iodide (12 mmol) over 10 minutes. Caution: MeI is toxic and volatile.
-
Reaction: Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1). You will likely observe two spots (N1 and N2 isomers).[1]
-
Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Separate the isomers via Flash Column Chromatography on silica gel.
-
Note: The N2-isomer is typically less polar (higher Rf) than the N1-isomer.
-
Identification: Confirm the N1-methyl structure via NOESY NMR (Look for interaction between the methyl protons and the benzylic protons; this is stronger in N1 than N2 due to proximity).
-
Protocol 2: AT1 Receptor Binding Assay (Radioligand Displacement)
Use this protocol to validate the inactivity of the methylated analog.
Reagents: [125I]-Sar1-Ile8-Angiotensin II (Radioligand), Human AT1 receptor membranes (CHO cells), Losartan (Positive Control), 5-BMT (Test Compound).
-
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension (5-10 µg protein).
-
50 µL [125I]-AngII (~0.1 nM final conc).
-
50 µL Test Compound (Losartan or 5-BMT) at varying concentrations (
to M).
-
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Harvest: Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold saline.
-
Detection: Count radioactivity in a gamma counter.
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration].
-
Expected Result (Losartan): Sigmoidal curve with IC50 ~10-20 nM.
-
Expected Result (5-BMT): Flat line or very weak displacement (IC50 > 10 µM), confirming loss of pharmacophore.
-
References
-
Noda, K., et al. (1995).[2] "Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms."[2] Journal of Biological Chemistry. Link
-
Wexler, R. R., et al. (1996). "Nonpeptide angiotensin II receptor antagonists: The next generation in antihypertensive therapy." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. "Regioselectivity of Tetrazole Alkylation: Troubleshooting Guide." BenchChem.[1] Link
-
Zhang, H., et al. (2015). "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography." Cell. Link
-
PubChem Compound Summary. "5-Benzyl-1H-tetrazole."[3] National Center for Biotechnology Information. Link
Sources
A Senior Application Scientist's Guide to Navigating HPLC Retention Time Differences of Tetrazole Regioisomers
For researchers and professionals in drug development, the synthesis of tetrazole-containing compounds often presents a significant analytical challenge: the concurrent formation of regioisomers. These isomers, particularly the N1- and N2-substituted tetrazoles, possess nearly identical molecular weights and often similar polarities, making their separation, quantification, and characterization a formidable task. This guide provides an in-depth exploration of the chromatographic principles governing the separation of tetrazole regioisomers by High-Performance Liquid Chromatography (HPLC), offering field-proven insights and actionable protocols to achieve baseline resolution.
The Crux of the Matter: Why Tetrazole Regioisomers are a Chromatographic Challenge
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] When a substituent is introduced, it can attach at different nitrogen atoms, leading to regioisomers such as 1,5- and 2,5-disubstituted tetrazoles. These isomers can exhibit different pharmacological and toxicological profiles, making their individual assessment critical in drug development.[2] The subtle differences in their physicochemical properties, such as pKa, dipole moment, and hydrogen bonding capacity, are the keys to unlocking their separation.
Decoding the Physicochemical Differences: The Basis for Separation
The differential retention of tetrazole regioisomers on an HPLC column is a direct consequence of their distinct interactions with the stationary and mobile phases. These interactions are governed by the following key properties:
-
pKa and Ionization State: Tetrazoles are weakly acidic, with pKa values comparable to carboxylic acids.[1] The specific pKa can vary between regioisomers due to the electronic effects of the substituent and its position on the ring. The pH of the mobile phase will dictate the ionization state of the tetrazole ring.[3] At a pH below the pKa, the tetrazole will be in its neutral, less polar form, leading to longer retention times in reversed-phase HPLC. Conversely, at a pH above the pKa, the tetrazole will be deprotonated and more polar, resulting in shorter retention times. This pH-dependent behavior is a powerful tool for manipulating selectivity.
-
Dipole Moment: The distribution of electron density within the tetrazole ring differs between regioisomers, leading to variations in their overall dipole moments. The isomer with the larger dipole moment will exhibit stronger dipole-dipole interactions with polar stationary phases, which is a key retention mechanism in Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, while an N-H proton can act as a hydrogen bond donor. The accessibility of these sites for hydrogen bonding can differ between regioisomers, influencing their interaction with both the stationary and mobile phases, particularly in HILIC where the stationary phase is often rich in hydrogen bond donors and acceptors.
Strategic Approaches to HPLC Method Development
The choice of chromatographic mode is paramount for the successful separation of tetrazole regioisomers. Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, with the optimal choice depending on the overall polarity of the molecules.
Reversed-Phase HPLC (RP-HPLC): A Versatile First Approach
RP-HPLC, with its non-polar stationary phase and polar mobile phase, is a workhorse in pharmaceutical analysis. For tetrazole regioisomers that possess sufficient hydrophobicity, RP-HPLC can be highly effective.
Key Experimental Considerations for RP-HPLC:
-
Column Selection: While standard C18 columns are a good starting point, for aromatic compounds like substituted tetrazoles, a phenyl-hexyl stationary phase can offer enhanced selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic tetrazole ring.[5]
-
Mobile Phase pH: As previously discussed, pH is a critical parameter. A systematic study of mobile phase pH, typically in the range of 2.5 to 7.5, is essential to exploit differences in the pKa values of the regioisomers and achieve optimal separation.[6] It is crucial to operate at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure a single ionic species and avoid peak splitting.[3]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Their different selectivities should be explored. Acetonitrile, being aprotic, can engage in dipole-dipole interactions, while methanol, being protic, can act as both a hydrogen bond donor and acceptor.
Illustrative RP-HPLC Protocol (Starting Point):
| Parameter | Condition |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
Note: This is a starting protocol and requires optimization based on the specific tetrazole regioisomers being analyzed.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Choice for Polar Analogs
For highly polar tetrazole regioisomers that show poor retention in RP-HPLC, HILIC is an excellent alternative.[1] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or specialized phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[7]
Key Experimental Considerations for HILIC:
-
Column Selection: A variety of HILIC stationary phases are available. Amide-bonded phases are a good starting point due to their versatility. For tetrazoles, a novel poly(N-(1H-tetrazole-5-yl)-methacrylamide)-bonded stationary phase has shown promise, as it can exhibit specific interactions with the tetrazole moiety.[8]
-
Mobile Phase Composition: The mobile phase in HILIC consists of a high percentage of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. The water content is the strong eluting solvent. The buffer concentration and pH play a crucial role in modulating the retention and selectivity.
-
Buffer System: Ammonium formate and ammonium acetate are common buffers used in HILIC as they are volatile and compatible with mass spectrometry. The ionic strength of the buffer can influence the thickness of the water layer on the stationary phase, thereby affecting partitioning and retention.[9]
Illustrative HILIC Protocol (Starting Point):
| Parameter | Condition |
| Column | Amide (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95-70% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm or Mass Spectrometry |
| Injection Volume | 2 µL |
Note: HILIC methods can be more sensitive to small variations in mobile phase composition and require careful equilibration.
Comparative Retention Behavior: What to Expect
While specific retention times are highly dependent on the exact molecular structure and chromatographic conditions, we can predict general trends based on the physicochemical properties of the tetrazole regioisomers.
| Property | Impact on RP-HPLC Retention | Impact on HILIC Retention |
| Higher pKa | Longer retention at a given acidic pH (more of the neutral form) | Shorter retention (more ionized and polar) |
| Lower pKa | Shorter retention at a given acidic pH (more of the ionized form) | Longer retention (less ionized and less polar) |
| Larger Dipole Moment | Generally shorter retention (more polar) | Longer retention (stronger dipole-dipole interactions with the stationary phase) |
| Greater Hydrogen Bonding Capacity | Generally shorter retention (more polar) | Longer retention (stronger hydrogen bonding with the stationary phase) |
Table 1: Predicted Influence of Physicochemical Properties on the Retention of Tetrazole Regioisomers in RP-HPLC and HILIC.
Conclusion and Future Outlook
The separation of tetrazole regioisomers is a solvable, albeit challenging, analytical task. A systematic approach to method development, grounded in an understanding of the subtle physicochemical differences between the isomers, is the key to success. By judiciously selecting the chromatographic mode (RP-HPLC or HILIC) and carefully optimizing parameters such as the stationary phase, mobile phase pH, and organic modifier, researchers can achieve the necessary resolution for accurate quantification and characterization. As the complexity of tetrazole-containing drug candidates continues to grow, the development of robust and reliable analytical methods for their isomeric impurities will remain a critical aspect of ensuring drug safety and efficacy.
References
- HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases. (2021).
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Lv, K., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(11), 18759-18804.
- Saha, S., Walia, S., & Kundu, A. (2013). Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. Analytical and Bioanalytical Chemistry, 405(28), 9285-9293.
- Retention characteristics of poly(N-(1H-tetrazole-5-yl)-methacrylamide)-bonded stationary phase in hydrophilic interaction chromatography. (2020).
- Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam. (2025).
- HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. (2025).
- Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl st
- Development and validation of a UPLC-MS/MS method for the simultaneous determination and detection of four neuritogenic compounds in different parts of Gentiana rigescens. (2015). RSC Advances, 5(76), 61949-61956.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2014). RSC Advances, 4(96), 53736-53743.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
- Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. (2024). Current Pharmaceutical Analysis, 20(1), 2-15.
- Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2025). Molecules, 30(6), 1234.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13, 1234567.
- Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. (2024). Metabolites, 14(3), 153.
- Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. (2024). Beilstein Journal of Organic Chemistry, 20, 1485-1493.
- Control pH During Method Development for Better Chrom
- New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (2018). Arabian Journal of Chemistry, 11(4), 549-557.
- LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine. (2025). Cayman Chemical.
- Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temper
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks.
- HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque.
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal, 5(2), 25-29.
- Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers. (2025). BenchChem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
Sources
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- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. agilent.com [agilent.com]
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- 8. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
5-benzyl-1-methyl-1H-tetrazole proper disposal procedures
Topic: Proper Disposal Procedures for 5-benzyl-1-methyl-1H-tetrazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers
Executive Safety Summary
Chemical Identity: 5-benzyl-1-methyl-1H-tetrazole Class: High-Nitrogen Heterocycle / Energetic Pharmaceutical Intermediate Primary Hazard: Flammable Solid (Category 2), Potential Explosion Hazard under Confinement/Heat.
Immediate Action Codes:
-
H-Codes: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]
-
Critical P-Code: P210 (Keep away from heat/sparks/open flames/hot surfaces – No smoking).[1][2][3]
-
Disposal Method: Controlled Incineration (with NOx scrubbing). DO NOT dispose of down the drain.
Scientific Rationale: The "Why" Behind the Protocol
As a Senior Application Scientist, I must emphasize that while 5-benzyl-1-methyl-1H-tetrazole is often more thermally stable than its un-substituted tetrazole precursors, it remains an energetic material .
The Mechanistic Risk:
The tetrazole ring contains four nitrogen atoms, imparting a high positive enthalpy of formation. Upon decomposition, the ring releases nitrogen gas (
-
Causality: If this compound is disposed of in acidic waste streams, protonation of the tetrazole ring can occur, potentially lowering the activation energy for decomposition.
-
The "Hidden" Danger: Unlike nitro-compounds, tetrazoles may not show immediate instability, but they can form sensitive crystalline salts if allowed to dry out in contact with transition metals (e.g., copper/brass plumbing). This is why drain disposal is strictly prohibited .
Waste Stream Segregation Strategy
Effective disposal begins before the waste leaves the hood. You must segregate this compound from incompatible streams to prevent the formation of "unstable salts" or accidental ignition.
Visualizing the Decision Matrix
Figure 1: Segregation logic to prevent acidification of tetrazole waste, ensuring stability during storage.
Step-by-Step Disposal Protocols
These protocols are designed as self-validating systems . Each step includes a verification check to ensure safety before proceeding.
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Scope: Expired pure chemical, filter cakes, contaminated gloves/weighing boats.
-
Preparation:
-
PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) drum or jar. Avoid metal containers to prevent friction sparks or metal-tetrazole complexation.
-
-
Phlegmatization (Optional but Recommended for Bulk):
-
If disposing of >50g of pure powder, wet the solid with water or a high-flashpoint alcohol (e.g., isopropanol) to reduce dust sensitivity.
-
Validation: Visually confirm the powder is a paste, not a free-flowing dust.
-
-
Packaging:
-
Place the waste into a conductive (anti-static) bag . Static discharge is a known ignition source for dry tetrazoles.
-
Seal the bag with tape (do not use metal twist ties).
-
Place the sealed bag into the HDPE secondary container.
-
-
Labeling:
-
Affix a hazardous waste label.
-
Critical Addition: Write "CONTAINS TETRAZOLE – FLAMMABLE SOLID" clearly on the label. This alerts the incineration plant to adjust their feed rate.
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scope: Solvents containing dissolved 5-benzyl-1-methyl-1H-tetrazole.
-
Compatibility Check:
-
Ensure the solvent stream is free of oxidizers (e.g., peroxides, nitric acid) and strong acids .
-
-
Neutralization (The Self-Validating Step):
-
Test the pH of the waste solution using a pH strip.
-
Requirement: pH must be between 6 and 9.
-
Action: If acidic, slowly add saturated Sodium Bicarbonate (
) solution until neutral. This prevents the protonation of the tetrazole, maintaining its most stable form.
-
-
Accumulation:
-
Pour into a standard solvent waste carboy (HDPE or Glass).
-
Do not fill >80% to allow headspace for potential off-gassing (though unlikely if neutralized).
-
Cap loosely initially if neutralization caused fizzing, then tighten after 30 minutes.
-
Logistics & Final Destruction
The only acceptable final fate for this compound is Incineration .
| Parameter | Specification | Reason |
| UN Number | UN 1325 (Flammable solid, organic, n.o.s.) | Standard classification for tetrazole solids [1]. |
| Packing Group | III (Minor Danger) or II (Medium) | Depends on specific burning rate tests; treat as II for safety. |
| Disposal Code | D001 (Ignitable) | US EPA Waste Code [2].[4] |
| Destruction Method | Rotary Kiln Incineration | Must operate at >1000°C to break the N-N bonds. |
| Emissions Control | NOx Scrubber Required | Combustion releases significant Nitrogen Oxides. |
The Disposal Workflow
Figure 2: Chain of custody from laboratory bench to Treatment, Storage, and Disposal Facility (TSDF).
Emergency Contingencies
-
Spill (Solid):
-
Do not use a brush (static generation).
-
Cover with wet sand or vermiculite to phlegmatize.
-
Scoop gently using a non-sparking (plastic) shovel .
-
-
Fire:
References
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved February 25, 2026, from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
Sources
Personal protective equipment for handling 5-benzyl-1-methyl-1H-tetrazole
Part 1: Executive Safety Summary & Risk Profile
5-Benzyl-1-methyl-1H-tetrazole belongs to the class of 1,5-disubstituted tetrazoles.[1] While generally more thermally stable than their 2,5-isomers or unsubstituted 1H-tetrazoles, all tetrazole derivatives must be treated as energetic materials until specific calorimetric data proves otherwise. The high nitrogen content in the tetrazole ring (
Core Safety Directive: Treat this compound as a Class 4.1 Flammable Solid with potential Class 1 (Explosive) characteristics during heating or confinement.[2] Do not scale up reactions >5g without Differential Scanning Calorimetry (DSC) validation.
| Hazard Category | Classification (GHS) | Operational Implication |
| Physical | Energetic / Flammable Solid | Avoid friction, shock, and temperatures >100°C. Use anti-static tools.[2] |
| Health | Skin/Eye Irritant (Cat 2) | Standard chemical hygiene; prevent dust inhalation.[2][3][4] |
| Reactivity | Incompatible with Strong Acids/Oxidizers | Contact with strong acids may release hydrazoic acid ( |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide task-specific protection levels. The "Universal" level applies to all personnel entering the lab zone.
| Task | Hand Protection | Eye/Face Protection | Respiratory/Body | Rationale |
| General Entry | Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Fire Resistant), Closed Shoes | Basic splash/dust protection.[2] |
| Weighing / Transfer (<1g) | Double Nitrile (Outer: 0.2 mm) | Safety Goggles (Indirect Vent) | Lab Coat + Anti-static Wrist Strap | Prevent electrostatic discharge (ESD) initiation of dust.[2] |
| Synthesis / Scale-up (>5g) | Butyl Rubber or Silver Shield | Face Shield + Goggles | Nomex/Kevlar Lab Coat (Blast resistant) | High risk of thermal runaway or fragmentation.[2] |
| Spill Cleanup | Double Nitrile + Utility Over-gloves | Full-Face Respirator (P100/OV) | Tyvek Suit (Disposable) | Prevent inhalation of fine energetic dusts.[2] |
Critical Note: Never use latex gloves.[2] Tetrazoles and their precursors (azides) can permeate latex or degrade it rapidly.
Part 3: Operational Protocols
3.1 Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the compound may be stable at room temperature, cold storage minimizes the rate of slow thermal decomposition.
-
Environment: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption.[2]
-
Segregation: Keep separate from oxidizing agents (peroxides, nitrates) and strong acids .[2]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers if trace free tetrazole (acidic proton) is suspected, as it can form shock-sensitive metal salts.
3.2 Safe Weighing Procedure (Anti-Static Protocol)
Tetrazole dusts can be sensitive to electrostatic discharge (ESD).[2]
-
Grounding: Wear an ESD wrist strap connected to the balance table ground point.[2]
-
Tools: Use ceramic or Teflon-coated spatulas only. Do not use metal.[2]
-
Ionization: If available, use an ionizing blower over the balance to neutralize static charge on the powder.[2]
-
Draft Shield: Close balance doors gently to avoid air turbulence dispersing dust.
3.3 Reaction Setup & Monitoring
-
Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if using sodium azide precursors, as they can form di-azidomethane (highly explosive).[2] For the final 5-benzyl-1-methyl-1H-tetrazole, polar aprotic solvents (DMF, DMSO) or alcohols are standard.
-
Temperature Control:
-
Never heat a tetrazole reaction mixture above 100°C without a blast shield.
-
Oil Baths: Use silicone oil (high flash point).[2] Avoid sand baths (poor heat transfer = hot spots).
-
-
Quenching: Have a beaker of saturated sodium nitrite (
) and mild acid (or specific quenching agent for azides if synthesizing) nearby to neutralize unreacted precursors.[2]
Part 4: Emergency & Disposal Logic
4.1 Spills and Exposure
-
Minor Spill (<500 mg):
-
Major Spill: Evacuate the lab. Contact HSE immediately. Do not attempt dry sweeping (friction risk).
4.2 Disposal (The "Kill" Step)
Do not dispose of tetrazoles in general organic waste streams, as they can concentrate and crystallize.[2]
Recommended Destruction Method (Chemical Hydrolysis):
-
Dissolve the waste material in a large excess of Ethanol/Water.
-
Treat with 10% NaOH solution.
-
(Optional) If trace azides are suspected, add Sodium Nitrite (
) followed by slow acidification (in a fume hood) to decompose the azide functionality—Note: This releases toxic gases; requires expert supervision.[2] -
For the pure tetrazole: Incineration by a licensed hazardous waste contractor is the only approved final disposal method.[2] Label clearly: "Flammable Solid - Tetrazole Derivative - DO NOT COMPACT." [2]
Part 5: Safe Handling Lifecycle (Visualization)
The following diagram outlines the critical control points (CCPs) for handling this compound, emphasizing the "Stop/Go" decision gates based on scale and stability.
Figure 1: Operational lifecycle for 5-benzyl-1-methyl-1H-tetrazole.[2] Note the mandatory DSC (Differential Scanning Calorimetry) checkpoint for scale-up to prevent thermal runaway events.
References
-
Katritzky, A. R., Cai, C., & Meher, N. K. (2007).[2][1] Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. [2]
-
Klapötke, T. M. (2011).[2] Chemistry of High-Energy Materials. De Gruyter. (General reference for Tetrazole stability and sensitivity).
-
PubChem. (2025).[2][5][6] 5-Benzylthio-1H-tetrazole Compound Summary (Analogous Structure Safety Data).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Benzylthio)-1H-tetrazole. (Used for hazard extrapolation of benzyl-tetrazole core).
Sources
- 1. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Benzylthio-1H-tetrazole | C8H8N4S | CID 323185 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
